L-Cysteinyl-L-glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87092-47-5 |
|---|---|
Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O5S/c9-4(3-16)7(13)10-5(8(14)15)1-2-6(11)12/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
InChI Key |
BUXAPSQPMALTOY-WHFBIAKZSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of L-Cysteinyl-L-glutamic Acid: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biosynthesis of L-Cysteinyl-L-glutamic acid, a critical dipeptide intermediate in the synthesis of glutathione (GSH). This document details the enzymatic reaction, kinetic parameters, and relevant experimental protocols, offering valuable insights for researchers in cellular metabolism, antioxidant pathways, and drug development. This compound, more formally known as γ-L-glutamyl-L-cysteine (γ-GC), is synthesized in a single, rate-limiting step, highlighting its importance as a key regulatory point in cellular redox homeostasis.
Core Biosynthesis Pathway
The synthesis of this compound is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL), formerly known as γ-glutamylcysteine synthetase.[1][2] This ATP-dependent reaction involves the formation of a unique peptide bond between the γ-carboxyl group of L-glutamate and the amino group of L-cysteine.[1][3] This is the first and rate-limiting step in the de novo synthesis of glutathione.[4][5]
The overall reaction is as follows:
L-glutamate + L-cysteine + ATP → γ-L-glutamyl-L-cysteine + ADP + Pi[1]
In mammalian cells, GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM).[1][3] The GCLC subunit contains all the substrate and cofactor binding sites and is responsible for the catalytic activity.[1] The GCLM subunit, while having no intrinsic enzymatic activity, enhances the catalytic efficiency of GCLC by lowering the Michaelis constant (Km) for glutamate and increasing the inhibitory constant (Ki) for glutathione, thus making the enzyme more active under physiological conditions.[3]
Quantitative Data: Enzyme Kinetics
The catalytic efficiency of Glutamate-Cysteine Ligase has been characterized in various organisms. The following table summarizes key kinetic parameters for the recombinant human and Arabidopsis thaliana enzymes.
| Enzyme Source | Substrate | Km (mM) | Reference |
| Recombinant Human γ-GCS | L-glutamate | 1.8 | [6] |
| L-cysteine | 0.1 | [6] | |
| ATP | 0.4 | [6] | |
| Arabidopsis thaliana GCL | L-glutamate | 9.1 | [7] |
| L-cysteine | 2.7 | [7] |
Signaling Pathway and Regulation
The activity of Glutamate-Cysteine Ligase is tightly regulated by several mechanisms, including feedback inhibition and oxidative stress. Glutathione itself acts as a feedback inhibitor, competing with glutamate for binding to the active site of GCLC.[3] Oxidative stress can lead to a rapid increase in GCL activity, suggesting a post-translational activation mechanism that may involve a conformational change in the enzyme, favoring the association of the GCLC and GCLM subunits.[8]
References
- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 2. sfrbm.org [sfrbm.org]
- 3. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characteristics of native γ-glutamylcysteine ligase in the aging housefly, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Expression and purification of human gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Dipeptide: An In-Depth Examination of L-Cysteinyl-L-glutamic acid in Cellular Environments
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of the dipeptide L-Cysteinyl-L-glutamic acid in cellular systems. Despite extensive investigation into the metabolism of its constituent amino acids, L-cysteine and L-glutamic acid, direct evidence for the endogenous presence and physiological role of this compound remains remarkably scarce in the existing scientific literature. This document provides a comprehensive overview of the closely related and well-characterized metabolic pathways, particularly the biosynthesis of glutathione, to offer a contextual framework. Furthermore, it outlines the analytical methodologies that would be pertinent for the detection and quantification of this elusive dipeptide, should it exist as a transient or low-abundance metabolite. The guide also explores the theoretical enzymatic pathways that could lead to its formation and potential, though currently speculative, signaling roles.
Introduction: The Question of Natural Occurrence
L-cysteine and L-glutamic acid are two proteinogenic amino acids fundamental to a vast array of cellular processes.[1][2] L-glutamic acid, a non-essential amino acid, is a key excitatory neurotransmitter and a central node in cellular metabolism.[1][] L-cysteine, a sulfur-containing amino acid, is crucial for protein structure and is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione.[2][4]
While the biochemistry of these individual amino acids and their roles in larger molecules like glutathione are well-documented, the existence and function of the specific dipeptide this compound are not well established. This guide aims to address this knowledge gap by exploring the theoretical basis for its existence and providing the necessary technical framework for its potential discovery and characterization.
The Dominant Paradigm: Glutathione Biosynthesis
The primary metabolic pathway involving L-glutamic acid and L-cysteine is the synthesis of the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine).[5][6][7] This process occurs in two ATP-dependent steps:
-
Formation of γ-L-glutamyl-L-cysteine: Glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine.[5][6]
-
Addition of Glycine: Glutathione synthetase (GS) then adds a glycine residue to the C-terminus of γ-L-glutamyl-L-cysteine to form glutathione.[5][6]
It is critical to note that the dipeptide intermediate in this pathway is γ-L-glutamyl-L-cysteine , not this compound. The linkage in the former is through the gamma-carboxyl group of glutamate, a feature that protects the peptide from degradation by most peptidases.
Glutathione Degradation
The breakdown of extracellular glutathione is initiated by γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety to an acceptor molecule, releasing the dipeptide L-cysteinyl-glycine (Cys-Gly) .[8] This dipeptide is then cleaved into its constituent amino acids by dipeptidases.[8] Again, this compound is not a recognized product of this major degradation pathway.
Theoretical Biosynthesis of this compound
While not a feature of canonical glutathione metabolism, the formation of this compound could theoretically be catalyzed by other enzymes. Non-ribosomal peptide synthetases (NRPSs), for instance, are large, multi-domain enzymes found in bacteria and fungi that can synthesize a wide variety of peptides with unusual structures.[9] It is conceivable that an uncharacterized NRPS or a promiscuous ligase could synthesize this dipeptide. However, no such enzyme has been identified to date.
Data Presentation: The Absence of Quantitative Data
A thorough review of the scientific literature reveals a lack of quantitative data on the cellular concentrations of this compound. This absence is a direct consequence of the dipeptide not being a recognized or routinely measured metabolite in metabolomics studies. Standard amino acid analysis typically focuses on free amino acids, and targeted peptide analysis has not reported the presence of this specific dipeptide.
Experimental Protocols for Detection and Quantification
Researchers aiming to investigate the potential existence of this compound would need to employ highly sensitive and specific analytical techniques. The following protocols provide a methodological foundation for such an investigation.
Sample Preparation
Biological samples (cell lysates, tissue homogenates, or biofluids) would require careful preparation to preserve small peptides and remove interfering substances. A typical workflow would involve:
-
Rapid Quenching: To halt metabolic activity, samples should be rapidly quenched, for example, by snap-freezing in liquid nitrogen.
-
Extraction: Metabolites are typically extracted using a cold solvent mixture, such as methanol/acetonitrile/water, to precipitate proteins and solubilize small molecules.
-
Deproteinization: Centrifugation is used to pellet precipitated proteins.
-
Derivatization (Optional): To enhance chromatographic separation and detection sensitivity, derivatization of the amino and carboxyl groups can be performed. However, for mass spectrometry-based methods, underivatized analysis is often preferred.[10]
Analytical Methodologies
HPLC is a powerful technique for separating small molecules. For the analysis of polar compounds like dipeptides, several approaches can be considered:
-
Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: Since L-cysteine and L-glutamic acid are highly polar, their retention on standard C18 columns is poor.[11] The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve retention and achieve baseline separation.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be an effective alternative to RP-HPLC.[1]
A generic HPLC protocol would involve:
-
Column: A C18 or HILIC column appropriate for polar analytes.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection can be used, particularly after derivatization with a chromophore.[12] However, for specificity, coupling to a mass spectrometer is essential.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the high sensitivity and specificity required to identify and quantify low-abundance molecules in complex biological matrices.[13][14]
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be ideal.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument offers excellent sensitivity and selectivity.[14] This would require a synthetic standard of this compound to determine the specific precursor and product ion transitions. For initial identification, high-resolution mass spectrometry would be used to determine the accurate mass and elemental composition.
Visualization of Related Pathways and Workflows
To provide a visual context, the following diagrams, generated using the DOT language, illustrate the established glutathione biosynthesis pathway and a proposed experimental workflow for the detection of this compound.
Signaling and Metabolic Pathways
Caption: Glutathione biosynthesis pathway.
Experimental Workflows
References
- 1. helixchrom.com [helixchrom.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 4. L-Cysteine production by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. embopress.org [embopress.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
L-Cysteinyl-L-glutamic Acid: A Comprehensive Technical Guide on its Biological Functions and Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteinyl-L-glutamic acid, more formally known as γ-L-Glutamyl-L-cysteine (γ-GC), is a pivotal dipeptide in cellular biochemistry. Primarily recognized as the immediate precursor to the master antioxidant glutathione (GSH), γ-GC is emerging as a bioactive molecule with significant physiological roles and therapeutic potential. This technical guide provides an in-depth exploration of the biological functions of γ-GC, its involvement in key signaling pathways, and its burgeoning applications in drug development. Detailed experimental protocols for its study and quantitative data on its biochemical properties are presented to facilitate further research and application in the scientific community.
Introduction
γ-L-Glutamyl-L-cysteine is a dipeptide formed from L-glutamic acid and L-cysteine via a unique gamma-peptide linkage. This bond, occurring at the gamma-carboxyl group of the glutamic acid side chain, confers resistance to intracellular peptidases. The synthesis of γ-GC is the rate-limiting step in the de novo production of glutathione, a critical tripeptide for maintaining cellular redox homeostasis.[1][2] Beyond its role as a metabolic intermediate, γ-GC possesses intrinsic antioxidant and anti-inflammatory properties and has been shown to interact with neuronal receptors, suggesting a broader signaling role.[3][4] This guide will delve into the multifaceted nature of this dipeptide, providing a comprehensive resource for researchers.
Biological Functions and Roles
Precursor to Glutathione Synthesis
The most well-established function of γ-GC is its role as the direct precursor to glutathione. The synthesis of GSH occurs in two ATP-dependent steps:
-
Formation of γ-GC: The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the formation of a gamma-peptide bond between the gamma-carboxyl group of L-glutamic acid and the amino group of L-cysteine.[1][5] This is the primary regulatory point and rate-limiting step in GSH biosynthesis.[2]
-
Addition of Glycine: Glutathione Synthetase (GS) then catalyzes the addition of glycine to the C-terminus of γ-GC, forming the tripeptide glutathione (γ-L-Glutamyl-L-cysteinyl-glycine).[5][6]
Intrinsic Antioxidant Activity
γ-GC itself is a potent antioxidant.[1] The presence of the thiol group (-SH) in the cysteine residue allows it to directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3] Studies have shown that γ-GC can reduce lipid peroxidation and restore intracellular levels of reduced glutathione following oxidative stress.[7] Its antioxidant activity is crucial in tissues with high oxidative metabolism, such as the brain.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of γ-GC. It has been demonstrated to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][8] This anti-inflammatory action is linked to its ability to increase intracellular glutathione levels and modulate redox-sensitive signaling pathways, including the NF-κB pathway.[3]
Neuromodulatory and Signaling Roles
Emerging evidence suggests that γ-GC may have a direct signaling role in the central nervous system. It has been shown to interact with and partially activate N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[4][9] This interaction can modulate calcium influx into neurons, suggesting a role for γ-GC in neuronal excitability and signaling.[9]
Role in Drug Development
The unique properties of γ-GC make it an attractive molecule for therapeutic and drug delivery applications.
-
Glutathione Prodrug: Oral supplementation with γ-GC has been shown to effectively increase intracellular glutathione levels, bypassing the rate-limiting step of GCL.[1] This is in contrast to direct glutathione supplementation, which is largely ineffective due to poor cellular uptake.[1] This makes γ-GC a promising therapeutic agent for conditions associated with glutathione deficiency and oxidative stress, such as neurodegenerative diseases and sepsis.[1][3]
-
Brain Drug Delivery: The interaction of γ-GC with NMDA receptors, which are expressed at the blood-brain barrier (BBB), presents an opportunity for targeted drug delivery to the brain.[10] Conjugating drugs to γ-GC could facilitate their transport across the BBB via receptor-mediated transcytosis, offering a novel strategy for treating central nervous system disorders.[10]
Quantitative Data
The following tables summarize key quantitative data related to this compound and its associated enzymes.
| Parameter | Value | Organism/System | Reference |
| Cellular Concentration | |||
| Intracellular γ-GC | 5 to 10 µM | Human | [1] |
| Plasma γ-GC | 1 to 5 µM | Human | [1] |
| Enzyme Kinetics: Glutamate-Cysteine Ligase (GCL) | |||
| Km for L-glutamate | 1.8 mM | Human | [11] |
| Km for L-cysteine | 0.1 mM | Human | [11] |
| Km for ATP | 0.4 mM | Human | [11] |
| Specific Activity | 9.7 ± 1.7 nmol γ-GC/min/mg protein | Rat Primary Astrocytes | [12] |
| Enzyme Kinetics: Glutathione Synthetase (GS) | |||
| Km for γ-GC | - | - | - |
| Km for Glycine | 913 µM | Rat (recombinant) | |
| Km for ATP | 37 µM | Rat (recombinant) |
Experimental Protocols
Chemical Synthesis and Purification of γ-L-Glutamyl-L-cysteine
This protocol is adapted from a one-pot synthesis method, offering a viable route for multigram scale production.[6]
Step 1: Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride
-
Mix L-glutamic acid and phthalic anhydride in equimolar amounts in a round-bottom flask.
-
Heat the mixture to 140°C with rotation until a molten, pale yellow, oily mass is formed.
-
Cool the mixture to approximately 100°C and add acetic anhydride.
-
Stir the mixture in a pre-heated oil bath at 105°C for 10 minutes after complete dissolution.
-
Transfer the solution to a conical flask and add xylene to facilitate crystallization upon cooling.
Step 2: Acylation of S-methyl-L-cysteine and Deprotection
-
To a well-stirred suspension of S-methyl-L-cysteine in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add the N-phthaloyl-L-glutamic acid anhydride in one portion.
-
Allow the reaction to proceed for 24 hours at room temperature, monitoring by TLC.
-
Dilute the reaction mixture with water and adjust the pH to ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
For deprotection, dissolve the N-phthaloyl-γ-glutamyl-S-methyl-L-cysteine in aqueous DMF and add 3.5 equivalents of hydrazine hydrate.
-
The final product, γ-L-glutamyl-S-methyl-L-cysteine, will precipitate and can be further purified by ion-exchange chromatography.
Assay of Glutamate-Cysteine Ligase (GCL) Activity by HPLC
This protocol is based on the direct detection of the product, γ-GC, using HPLC with electrochemical detection.[11][12]
1. Sample Preparation (Cell Lysates):
- Wash cultured cells with cold PBS and resuspend in lysis buffer.
- Sonicate the cell suspension to ensure complete lysis.
- Centrifuge to remove cellular debris and collect the supernatant.
- Determine protein concentration of the lysate for normalization.
2. GCL Reaction:
- Prepare a reaction mixture containing:
- Tris buffer (pH 7.4)
- MgCl₂
- ATP
- EDTA
- L-glutamate
- L-cysteine
- Add the cell lysate to initiate the reaction.
- Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a protein precipitating agent, such as sulfosalicylic acid.
3. HPLC Analysis:
- Centrifuge the stopped reaction mixture to pellet precipitated proteins.
- Inject the supernatant onto a reverse-phase HPLC column.
- Use an appropriate mobile phase for separation (e.g., a buffered aqueous solution with an organic modifier).
- Detect γ-GC using an electrochemical detector.
- Quantify the amount of γ-GC produced by comparing the peak area to a standard curve of known γ-GC concentrations.
Quantification of γ-L-Glutamyl-L-cysteine in Biological Samples
This protocol describes a general workflow for the quantification of γ-GC in tissues or cells using UPLC-MS/MS.[13]
1. Sample Homogenization and Protein Precipitation:
- Homogenize tissue samples or cell pellets in an appropriate buffer on ice.
- Add a protein precipitation agent (e.g., 5% sulfosalicylic acid) to the homogenate.
- Vortex and centrifuge at high speed to pellet the precipitated proteins.
2. Derivatization (Optional but Recommended for Improved Stability and Detection):
- The thiol group of γ-GC is susceptible to oxidation. Derivatization with an alkylating agent like N-ethylmaleimide (NEM) can stabilize the molecule.
- Incubate the supernatant with NEM to form a stable thioether derivative.
3. UPLC-MS/MS Analysis:
- Inject the prepared sample onto a UPLC system coupled to a tandem mass spectrometer.
- Use a suitable column (e.g., C18) and gradient elution to achieve chromatographic separation.
- Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both native γ-GC (or its derivative) and an appropriate internal standard.
- Quantify the concentration of γ-GC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Logical Relationships
Glutathione Biosynthesis Pathway
The synthesis of glutathione from its constituent amino acids is a fundamental cellular process where γ-GC plays a central role.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione and cysteine measurement in biological samples by HPLC with a glassy carbon working detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modulation of glutamate agonist-induced influx of calcium into neurons by gamma-L-glutamyl and beta-L-aspartyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of L-Cysteinyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteinyl-L-glutamic acid (Cys-Glu) is a dipeptide composed of the amino acids L-cysteine and L-glutamic acid linked by a peptide bond. While its isomer, γ-glutamylcysteine, is a well-established intermediate in the biosynthesis of glutathione, the specific roles and properties of the α-linked this compound are less characterized. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization based on established peptide chemistry, and explores its potential involvement in biological signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic and metabolic significance of this dipeptide.
Chemical and Physical Properties
Direct experimental data for this compound is limited in publicly available literature. The following tables summarize computed properties from databases such as PubChem and estimated values based on the properties of its constituent amino acids, L-cysteine and L-glutamic acid.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₅S | PubChem[1] |
| Molecular Weight | 250.27 g/mol | PubChem[1] |
| IUPAC Name | (4S)-4-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | PubChem[1] |
| Canonical SMILES | C(CC(=O)O)C(C(=O)NC(CS)C(=O)O)N | PubChem[1] |
| InChI Key | PABVKUJVLNMOJP-WHFBIAKZSA-N | PubChem[1] |
| Computed XLogP3 | -3.8 | PubChem[1] |
| Hydrogen Bond Donors | 5 | PubChem[1] |
| Hydrogen Bond Acceptors | 7 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Topological Polar Surface Area | 131 Ų | PubChem[1] |
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Basis for Estimation |
| Melting Point (°C) | Decomposes > 200 | Based on the decomposition points of L-cysteine (240 °C) and L-glutamic acid (205-220 °C). Dipeptides often have high decomposition temperatures.[2][3] |
| Solubility in Water | Highly soluble | The presence of multiple polar functional groups (carboxyl, amino, thiol) suggests high water solubility. L-cysteine and L-glutamic acid are both water-soluble. |
| pKa Values | α-COOH: ~2.1, α-NH₃⁺: ~9.5, Glu side-chain: ~4.1, Cys side-chain: ~8.3 | Estimated based on typical pKa values for the terminal groups and side chains of amino acids in peptides. The exact values will be influenced by the peptide bond. |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard Fmoc-based solid-phase peptide synthesis approach for preparing this compound.
Materials:
-
Fmoc-Glu(OtBu)-Wang resin
-
Fmoc-Cys(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Cysteine Coupling:
-
Dissolve Fmoc-Cys(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.
-
Once the Kaiser test is negative, wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal cysteine with 20% piperidine in DMF (2 x 10 minutes). Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the peptide pellet under vacuum.
Caption: Solid-phase synthesis workflow for this compound.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
Preparative HPLC system with a C18 column.
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5-60% B over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization
Mass Spectrometry (MS):
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected [M+H]⁺: m/z 251.07.
-
Expected [M-H]⁻: m/z 249.06.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (in D₂O): The spectrum is expected to show characteristic signals for the α-protons of cysteine and glutamic acid, as well as the side-chain protons. The chemical shifts will be pH-dependent.
-
¹³C-NMR (in D₂O): The spectrum will show distinct signals for the carbonyl carbons of the peptide bond and the carboxyl groups, as well as the α and side-chain carbons.
Potential Biological Significance and Signaling Pathways
While direct evidence for the involvement of this compound in specific signaling pathways is scarce, its constituent amino acids and its isomer, γ-glutamylcysteine, are key players in cellular metabolism and signaling.
Glutathione (GSH) Metabolism
γ-L-Glutamyl-L-cysteine is the immediate precursor to glutathione, a critical antioxidant. It is synthesized from L-glutamate and L-cysteine by the enzyme glutamate-cysteine ligase (GCL). While this compound is not a direct intermediate in this canonical pathway, it could potentially be formed through non-specific peptide synthesis or degradation of larger peptides. Its presence could influence GSH metabolism by competing for enzymes or transport systems involved in the handling of its constituent amino acids.
Caption: Simplified overview of the glutathione biosynthesis pathway.
Neurotransmission
L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on ionotropic and metabotropic glutamate receptors. L-cysteine and its derivatives have also been shown to modulate neuronal activity. It is plausible that this compound could interact with glutamate receptors or transporters, potentially acting as a neuromodulator. Further research is required to investigate its neuroactive properties.
Caption: Hypothesized interaction of Cys-Glu with glutamate receptors.
Conclusion
This compound represents an understudied dipeptide with the potential for significant biological activity. This guide provides a framework for its chemical synthesis, purification, and characterization, drawing upon established methodologies in peptide chemistry. The summarized physical and chemical properties, although largely predictive, offer a starting point for experimental validation. Future research should focus on elucidating the precise biological roles of this dipeptide, particularly its potential involvement in glutathione metabolism and neuromodulation. The experimental protocols and conceptual frameworks presented herein are intended to facilitate such investigations and spur further exploration into the therapeutic and physiological relevance of this compound.
References
An In-depth Technical Guide on γ-L-Glutamyl-L-cysteine as a Dipeptide Precursor to Glutathione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of γ-L-glutamyl-L-cysteine (γ-GC), the direct dipeptide precursor to the master antioxidant, glutathione (GSH). It addresses a common point of confusion: the immediate precursor is not L-cysteinyl-L-glutamic acid, but rather γ-L-glutamyl-L-cysteine, which features a unique gamma peptide linkage. This distinction is critical for understanding its synthesis, stability, and biological activity.
This guide details the biosynthesis and metabolism of γ-GC, its advantages as a glutathione-replenishing agent, and compares its efficacy to the widely used precursor, N-acetylcysteine (NAC). It also includes summaries of experimental protocols for its synthesis and analysis, quantitative data from key studies, and visualizations of the relevant biochemical pathways.
Introduction to Glutathione and its Synthesis
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a tripeptide that plays a central role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes[1][2]. Its synthesis is a two-step, ATP-dependent process occurring in the cytosol of all mammalian cells[1][2][3][4]:
-
Formation of γ-L-glutamyl-L-cysteine (γ-GC): The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the γ-carboxyl group of L-glutamic acid and the amino group of L-cysteine. This is the rate-limiting step in glutathione synthesis and is subject to feedback inhibition by glutathione itself[1][2].
-
Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminus of γ-GC to form glutathione[1][2].
The availability of cysteine is a major determinant of the rate of glutathione synthesis[1]. This has led to the development of various strategies to increase intracellular cysteine levels, most notably through supplementation with N-acetylcysteine (NAC)[5].
γ-L-Glutamyl-L-cysteine: The Direct Dipeptide Precursor
γ-L-glutamyl-L-cysteine is the immediate downstream product of the rate-limiting step in glutathione synthesis. As such, its administration can bypass the GCL-catalyzed reaction and the feedback inhibition by glutathione, offering a potentially more direct and efficient means of increasing intracellular glutathione levels[3][4].
Bioavailability and Cellular Uptake
While dipeptides are often susceptible to hydrolysis by proteases in the digestive tract and serum, the unconventional γ-glutamyl bond in γ-GC confers resistance to most of these enzymes[3]. A human pilot study has demonstrated that orally administered γ-GC is bioavailable and can significantly increase lymphocyte glutathione levels, indicating its potential as a systemic glutathione-replenishing agent[3][4].
The precise mechanism of γ-GC uptake into cells is an area of ongoing research. While specific transporters for γ-GC have not been definitively identified, studies suggest that various peptide transporters may be involved. For instance, in the brain, it is proposed that γ-GC may act as a ligand for the N-methyl-d-aspartate receptor (NMDAR), which is expressed at the blood-brain barrier[6][7]. The uptake of the constituent amino acids, cysteine and glutamate, is mediated by several neutral amino acid and excitatory amino acid transporters[3].
Quantitative Data on Glutathione Enhancement
A key advantage of γ-GC is its demonstrated ability to increase intracellular glutathione levels. The following table summarizes quantitative data from a human pilot study.
| Parameter | 2g γ-GC Dose | 4g γ-GC Dose | Reference |
| Mean GSH Increase (90 min) | 53% ± 47% (p<0.01) | - | [4][8] |
| Time to Max. Concentration (tmax) | ~3 hours | ~3 hours | [8] |
| Max. Concentration (Cmax) | ~2-fold increase from baseline | ~3-fold increase from baseline | [8] |
| Area Under the Curve (AUC) | 0.7 nmol·h/10^6 lymphocytes | 1.8 nmol·h/10^6 lymphocytes | [8] |
| GSH Half-life | ~2-3 hours | ~2-3 hours | [8] |
| Table 1: Pharmacokinetic and pharmacodynamic parameters of oral γ-L-glutamyl-L-cysteine administration in healthy adults. |
Comparison with N-acetylcysteine (NAC)
N-acetylcysteine is a widely used precursor for glutathione synthesis, as it provides the rate-limiting amino acid, cysteine. However, the conversion of NAC to cysteine and its subsequent incorporation into γ-GC is still subject to the activity and regulation of GCL.
Studies have shown that in certain contexts, γ-GC can be more effective than NAC at increasing glutathione levels and mitigating inflammation. For instance, in both in vivo and in vitro models of inflammation, γ-GC demonstrated superior therapeutic effects compared to both NAC and glutathione itself[5]. This is attributed to its ability to directly fuel the second step of glutathione synthesis without being hindered by the feedback-inhibited GCL.
Experimental Protocols
Enzymatic Synthesis of γ-L-glutamyl-L-cysteine
A common method for the enzymatic synthesis of γ-GC involves the use of γ-glutamyl transpeptidase (γ-GT). This enzyme can transfer the γ-glutamyl moiety from a donor, such as L-glutamine, to an acceptor, in this case, a protected form of L-cysteine.
Materials:
-
S-benzyl-L-cysteine (substrate)
-
L-glutamine (γ-glutamyl donor)
-
γ-glutamyl transpeptidase (e.g., from Bacillus subtilis)
-
Aqueous buffer solution (pH adjusted for optimal enzyme activity)
-
Ion-exchange chromatography system for purification
-
Trifluoromethanesulfonic acid for deprotection
Procedure Outline:
-
Substrate Preparation: S-benzyl-L-cysteine is used as the cysteine source with the thiol group protected.
-
Enzymatic Reaction: S-benzyl-L-cysteine and L-glutamine are dissolved in an aqueous buffer. γ-glutamyl transpeptidase is added to initiate the reaction.
-
Purification: The resulting S-benzyl-γ-L-glutamyl-L-cysteine is purified from the reaction mixture using ion-exchange chromatography.
-
Deprotection: The S-benzyl protecting group is removed using a strong acid, such as trifluoromethanesulfonic acid, to yield γ-L-glutamyl-L-cysteine.
-
Final Purification: The final product is purified, for example, by crystallization.
Note: This is a generalized outline based on patented methods. Specific concentrations, reaction times, and purification protocols will require optimization.
Chemical Synthesis of γ-L-glutamyl-L-cysteine Derivatives
Chemical synthesis of γ-GC is complex due to the need to protect multiple reactive groups on both amino acids. A multi-step, one-pot procedure for synthesizing γ-glutamyl derivatives of sulfur-containing amino acids has been described.
Materials:
-
L-glutamic acid
-
Phthalic anhydride
-
Acetic anhydride
-
A sulfur-containing amino acid (e.g., S-methyl-L-cysteine)
-
N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
Procedure Outline:
-
Formation of N-phthaloyl-L-glutamic acid anhydride: L-glutamic acid and phthalic anhydride are heated together to form the N-protected glutamic acid, which is then treated with acetic anhydride to form the anhydride.
-
Acylation of the amino acid: The N-phthaloyl-L-glutamic acid anhydride is reacted with the desired sulfur-containing amino acid in DMF.
-
Deprotection: The phthaloyl protecting group is removed using hydrazine hydrate to yield the γ-glutamyl dipeptide.
-
Purification: The final product is purified by precipitation and/or column chromatography.
Note: This is a generalized outline. For a detailed protocol, refer to the primary literature on the synthesis of γ-glutamyl derivatives.[9]
Quantification of γ-L-glutamyl-L-cysteine and Glutathione by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the quantification of γ-GC and glutathione in biological samples.
General Protocol Outline:
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma) are deproteinized, often with an acid such as sulfosalicylic acid.
-
Derivatization: Free thiol groups are derivatized with a fluorogenic or chromogenic reagent to enable sensitive detection. Monobromobimane is a common derivatizing agent for fluorescence detection.
-
Chromatographic Separation: The derivatized analytes are separated on a reverse-phase HPLC column using a suitable mobile phase gradient (e.g., a mixture of aqueous buffer and an organic solvent like acetonitrile or methanol).
-
Detection and Quantification: The separated derivatives are detected by a fluorescence or UV detector. Quantification is achieved by comparing the peak areas of the samples to those of known standards.
Signaling Pathways and Experimental Workflows
Glutathione Synthesis Pathway
Caption: The de novo synthesis pathway of glutathione from its constituent amino acids.
Comparison of Glutathione Precursor Strategies
Caption: Comparison of glutathione synthesis from NAC versus direct γ-GC administration.
Experimental Workflow for Assessing γ-GC Efficacy
Caption: A typical experimental workflow for a human clinical trial of oral γ-GC.
Conclusion
γ-L-Glutamyl-L-cysteine is a promising agent for the replenishment of intracellular glutathione. Its unique γ-peptide bond confers stability, and its position in the glutathione synthesis pathway allows it to bypass the rate-limiting and feedback-inhibited step. Evidence from human studies demonstrates its oral bioavailability and efficacy in increasing cellular glutathione levels. For researchers and drug development professionals, γ-GC represents a compelling alternative to NAC, particularly in conditions characterized by impaired GCL activity or significant oxidative stress. Further research is warranted to fully elucidate its cellular transport mechanisms and to conduct larger-scale clinical trials to validate its therapeutic potential across a range of diseases.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of glutathione synthetase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure [mdpi.com]
The Dipeptide L-Cysteinyl-L-glutamic acid: A Comprehensive Technical Guide
An In-depth Whitepaper on the Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteinyl-L-glutamic acid and its isomer, L-Glutamyl-L-cysteine, are dipeptides of significant biological interest, primarily as intermediates in the biosynthesis of glutathione (GSH), a critical antioxidant. This technical guide provides a comprehensive overview of the discovery, initial characterization, and known biological roles of this dipeptide. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a depiction of its involvement in key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes.[1][2] Dipeptides, consisting of two amino acids linked by a peptide bond, can exhibit unique biological activities distinct from their constituent amino acids. This compound is a dipeptide composed of L-cysteine and L-glutamic acid. While not as extensively studied as its isomer L-Glutamyl-L-cysteine, its role as a potential building block and its chemical properties warrant investigation. L-Glutamic acid is a non-essential amino acid that functions as a key excitatory neurotransmitter and is central to cellular metabolism.[3][4][] L-cysteine is a sulfur-containing amino acid crucial for protein synthesis, detoxification, and as a precursor to the antioxidant glutathione.[1]
The isomer, L-Glutamyl-L-cysteine, is a well-characterized intermediate in the biosynthesis of glutathione, a tripeptide that protects cells from oxidative damage.[6] The synthesis of L-Glutamyl-L-cysteine is catalyzed by the enzyme glutamate-cysteine ligase and is the rate-limiting step in GSH synthesis.[6] This guide will focus on the properties and synthesis of the dipeptide formed between L-cysteine and L-glutamic acid, with a primary focus on the more extensively documented L-Glutamyl-L-cysteine.
Physicochemical Properties
The properties of the dipeptide are determined by its constituent amino acids. The following tables summarize the computed physicochemical properties of L-Glutamyl-L-cysteine.
Table 1: Computed Physicochemical Properties of L-Glutamyl-L-cysteine
| Property | Value | Source |
| Molecular Formula | C8H14N2O5S | [7] |
| Molecular Weight | 250.27 g/mol | [7] |
| IUPAC Name | (4S)-4-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | [7] |
| InChI | InChI=1S/C8H14N2O5S/c9-4(1-2-6(11)12)7(13)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | [7] |
| InChIKey | PABVKUJVLNMOJP-WHFBIAKZSA-N | [7] |
| Canonical SMILES | C(CC(=O)O)C(C(=O)NC(CS)C(=O)O)N | [7] |
| CAS Number | 21566-73-4 | [7] |
| XLogP3 | -3.8 | [7] |
| Hydrogen Bond Donor Count | 5 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Rotatable Bond Count | 7 | [7] |
| Exact Mass | 250.06234272 Da | [7] |
| Monoisotopic Mass | 250.06234272 Da | [7] |
| Topological Polar Surface Area | 155 Ų | [7] |
| Heavy Atom Count | 16 | [7] |
| Formal Charge | 0 | [7] |
| Complexity | 284 | [7] |
Experimental Protocols
The following section details a general methodology for the synthesis and characterization of γ-glutamyl derivatives of sulfur-containing amino acids, which can be adapted for L-Glutamyl-L-cysteine.[8]
Synthesis of γ-L-Glutamyl-L-cysteine
This protocol is based on a two-step, one-pot procedure for the synthesis of γ-glutamyl derivatives.[8]
Materials:
-
L-glutamic acid
-
Phthalic anhydride
-
Acetic anhydride
-
L-cysteine hydrochloride
-
N,N-Dimethylformamide (DMF), dry
-
Hydrazine hydrate
-
Ethanol
-
Xylene
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ion exchange resin (e.g., Dowex 50W)
Procedure:
-
Preparation of N-phthaloyl-L-glutamic acid anhydride:
-
Mix L-glutamic acid and phthalic anhydride in a round-bottom flask.
-
Heat the mixture to 140°C with continuous rotation until a pale yellow, oily mass is formed.
-
Cool the mixture to approximately 100°C and add acetic anhydride.
-
Stir the mixture in a pre-heated oil bath at 105°C until complete dissolution, then continue heating for an additional 10 minutes.
-
Transfer the solution to a conical flask and add xylene to precipitate the product.
-
-
One-pot synthesis of γ-L-Glutamyl-L-cysteine:
-
To a stirred suspension of L-cysteine hydrochloride in dry DMF under a nitrogen atmosphere, add N-phthaloyl-L-glutamic acid anhydride.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add a small amount of water to dissolve any suspended material.
-
Add hydrazine hydrate to the reaction mixture to remove the N-phthaloyl protecting group.
-
Promote precipitation of the crude product by adding ethanol and cooling the mixture.
-
Recover the solid by filtration.
-
-
Purification:
-
Dissolve the crude product in water to separate it from less soluble byproducts.
-
Purify the aqueous solution by ion exchange chromatography to yield the final product.
-
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected proton signals for γ-Glutamyl-S-allyl-L-cysteine include resonances for the α-protons of both amino acid residues, the β and γ-protons of the glutamic acid moiety, and the β-protons of the cysteine residue.[8]
Mass Spectrometry (MS):
-
Analyze the purified product using high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
Thin-Layer Chromatography (TLC):
-
Use TLC for monitoring the reaction progress and assessing the purity of the final product. A typical eluent system is n-butanol/water/acetic acid (4:1:1).[8]
Signaling Pathways and Biological Roles
L-Glutamyl-L-cysteine is a key intermediate in the glutathione (GSH) biosynthesis pathway. GSH is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification of xenobiotics, and regulation of cellular redox status.[6]
Glutathione Synthesis Pathway
The synthesis of GSH occurs in two ATP-dependent steps:
-
Formation of γ-L-Glutamyl-L-cysteine: L-glutamate and L-cysteine are ligated by the enzyme glutamate-cysteine ligase (GCL). This is the rate-limiting step in GSH synthesis.[6]
-
Addition of Glycine: Glycine is added to the C-terminus of γ-L-Glutamyl-L-cysteine by the enzyme glutathione synthetase (GS) to form glutathione.[6]
The availability of cysteine is often a limiting factor for GSH synthesis.[6]
Caption: Glutathione (GSH) synthesis pathway.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of L-Glutamyl-L-cysteine.
Caption: General workflow for dipeptide synthesis and characterization.
Conclusion
This compound and its isomer L-Glutamyl-L-cysteine are dipeptides with fundamental importance in cellular biochemistry, most notably as the immediate precursor to the master antioxidant, glutathione. Understanding the synthesis, properties, and biological roles of this dipeptide is crucial for research into oxidative stress, cellular protection mechanisms, and the development of novel therapeutics targeting these pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore the potential of this and related dipeptides in various scientific and clinical applications.
References
In Vitro Antioxidant Capacity of L-Cysteinyl-L-glutamic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteinyl-L-glutamic acid (Cys-Glu) is a dipeptide of significant interest within the fields of biochemistry and pharmacology due to the well-established antioxidant properties of its constituent amino acids. Cysteine, with its reactive thiol group, is a potent scavenger of reactive oxygen species (ROS), while glutamic acid is a key precursor in the synthesis of glutathione (GSH), a primary endogenous antioxidant. This technical guide provides a comprehensive overview of the potential in vitro antioxidant capacity of this compound, drawing upon existing literature for related peptide structures. It details the standard experimental protocols for assessing antioxidant activity and explores the potential signaling pathways through which this dipeptide may exert its effects.
Introduction to Dipeptide Antioxidants
Food-derived and synthetic peptides have garnered considerable attention for their potential health benefits, including their ability to mitigate oxidative stress. Dipeptides, in particular, are of interest due to their small size, which can influence their bioavailability and efficacy. The antioxidant activity of a peptide is largely determined by its amino acid composition and sequence.[1] Amino acids such as tryptophan, tyrosine, histidine, cysteine, and methionine are known to possess potent antioxidant activity.[2] Cysteine-containing peptides, for instance, have been reported as potential bioactive peptides with antioxidant properties.[3]
Quantitative Data on Antioxidant Capacity
| Dipeptide | Assay | IC50 Value (mg/mL) | Reference/Notes |
| Cysteine-Tryptophan (CW) | DPPH Radical Scavenging | Not explicitly stated, but identified as a strong antioxidant | [3][4] |
| Cysteine-Tyrosine (CY) | DPPH Radical Scavenging | Not explicitly stated, but exhibits antioxidant activity | [5] |
| Cysteine-Histidine (CH) | DPPH Radical Scavenging | Exhibits radical scavenging activity | [6] |
| Cysteine-Leucine (CL) | DPPH Radical Scavenging | Exhibits radical scavenging activity | [6] |
| Tyrosine-Leucine (YL) | DPPH Radical Scavenging | Exhibits anxiolytic-like activity, antioxidant properties implied | [7] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antioxidant capacity of peptides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test peptide (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.[8]
-
Prepare various concentrations of the test peptide and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test peptide or control solution to each well (e.g., 100 µL).[9]
-
Add an equal volume of the DPPH working solution to each well (e.g., 100 µL).[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.[8]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test peptide (this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare various concentrations of the test peptide and the positive control.
-
In a 96-well plate, add a small volume of the test peptide or control solution to each well (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution to each well (e.g., 190 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 6-15 minutes).[9]
-
Measure the absorbance of the solutions at 734 nm using a microplate reader.
-
The percentage of ABTS radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[10]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test peptide (this compound)
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]
-
Prepare various concentrations of the test peptide and a standard curve using a ferrous sulfate solution.
-
In a 96-well plate, add a small volume of the test peptide or standard solution to each well (e.g., 10 µL).[11]
-
Add a larger volume of the FRAP reagent to each well (e.g., 220 µL).[11]
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[10][11]
-
Measure the absorbance of the solutions at 593 nm using a microplate reader.[11]
-
The FRAP value is determined from the standard curve and is typically expressed as µM Fe(II) equivalents.
Potential Signaling Pathways
Antioxidant peptides can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2-ARE pathway.[5][12]
The Keap1-Nrf2-ARE Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[13] In the presence of oxidative stress or certain bioactive compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[14] This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, thereby enhancing the cell's overall antioxidant capacity.[13] Bioactive peptides have been shown to activate this pathway, suggesting a potential mechanism for the antioxidant action of this compound.[12][15]
Visualizations
Caption: Experimental workflow for assessing in vitro antioxidant capacity.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Conclusion
While direct experimental evidence for the in vitro antioxidant capacity of this compound is currently lacking, the known antioxidant properties of cysteine-containing peptides suggest that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antioxidant potential. Furthermore, the elucidation of its interaction with key signaling pathways, such as the Keap1-Nrf2 pathway, will be crucial in understanding its mechanism of action and its potential applications in the development of novel therapeutic agents and functional food ingredients. Future research should focus on the direct assessment of this compound's antioxidant activity using the assays described herein to establish its efficacy and compare it with other known antioxidants.
References
- 1. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates [mdpi.com]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Nrf2/HO-1 by Peptide YD1 Attenuates Inflammatory Symptoms through Suppression of TLR4/MYyD88/NF-κB Signaling Cascade [mdpi.com]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Spontaneous Oxidation of L-Cysteinyl-L-glutamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteinyl-L-glutamic acid, more commonly known as gamma-glutamylcysteine (γ-GC), is a dipeptide of significant biological relevance, primarily serving as the immediate precursor to the ubiquitous antioxidant glutathione (GSH). The thiol group of the cysteine residue in γ-GC is susceptible to oxidation, a process that can impact its biological function and the overall redox state of a system. This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic oxidation of this compound, focusing on the core mechanisms, influencing factors, and analytical methodologies for its study. This information is critical for researchers in fields ranging from biochemistry to pharmaceutical development, where the stability of thiol-containing molecules is of paramount importance.
Core Concepts of Spontaneous Oxidation
The primary pathway for the spontaneous oxidation of this compound involves the conversion of its thiol group (-SH) to a disulfide bond (-S-S-), resulting in the formation of a dimer, bis(γ-glutamyl)cystine. This is a two-electron oxidation process. The overall reaction can be represented as:
2 (γ-L-Glutamyl-L-cysteine) + [O] → (γ-L-Glutamyl-L-cysteine)₂ + H₂O
The mechanism of thiol oxidation to a disulfide can proceed through different pathways, often involving a sulfenic acid intermediate (RSOH). The thiolate anion (RS⁻) is significantly more reactive as a nucleophile than the protonated thiol (RSH).
Factors Influencing the Rate of Spontaneous Oxidation
Several factors can significantly influence the rate of spontaneous oxidation of this compound:
-
pH: The rate of thiol oxidation is highly dependent on pH. As the pH increases, the concentration of the more reactive thiolate anion increases, leading to a faster oxidation rate.
-
Presence of Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of thiol oxidation. They can facilitate the formation of reactive oxygen species (ROS) through Fenton-like reactions, which then rapidly oxidize the thiol group. The mechanism of copper-catalyzed glutathione oxidation has been shown to be biphasic, involving the formation of a copper-glutathione complex.
-
Oxygen Concentration: Molecular oxygen is the ultimate electron acceptor in many spontaneous oxidation reactions. The concentration of dissolved oxygen can therefore affect the reaction rate.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of oxidation.
Quantitative Data on Thiol Oxidation
Direct kinetic data for the spontaneous, non-enzymatic oxidation of this compound is scarce in the literature. However, extensive studies on the closely related tripeptide glutathione (GSH) provide valuable insights. The kinetics of copper-catalyzed GSH oxidation have been investigated, and a rate law has been proposed. It is important to note that while GSH provides a good model, the kinetic parameters for γ-GC may differ due to structural and electronic differences.
| Parameter | Condition | Value (for GSH) | Reference |
| Rate Law | [GSH] > 3[Cu²⁺] | -d[thiol]/dt = k[copper-glutathione complex][O₂]⁰·⁵[H₂O₂]⁻⁰·⁵ | |
| Reaction Order with respect to O₂ | [GSH] > 3[Cu²⁺] | 0.5 | |
| Effect of increasing [GSH] | [GSH] > 3[Cu²⁺] | Decreases reaction rate |
Note: The quantitative data presented above is for Glutathione (GSH) and should be considered as an approximation for this compound. Further experimental validation is required for precise kinetic parameters of γ-GC oxidation.
Experimental Protocols
Monitoring Spontaneous Oxidation by UV-Vis Spectrophotometry
This method relies on the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that absorbs strongly at 412 nm. The decrease in free thiol concentration over time can be monitored to determine the reaction kinetics.
Materials:
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ellman's reagent (DTNB) solution (e.g., 10 mM in a suitable buffer)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the desired buffer.
-
Initiate the oxidation reaction by, for example, adding a known concentration of a metal ion catalyst or by simply exposing the solution to air.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a solution of Ellman's reagent.
-
Measure the absorbance at 412 nm.
-
A standard curve of known this compound concentrations should be prepared to correlate absorbance with thiol concentration.
-
Plot the concentration of free thiol versus time to determine the reaction rate.
Analysis of Oxidation Products by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the reduced this compound from its oxidized disulfide dimer.
Materials:
-
This compound and its oxidized dimer standard
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile and water with a buffer like trifluoroacetic acid)
Procedure:
-
Prepare a reaction mixture of this compound undergoing spontaneous oxidation.
-
At different time intervals, take a sample from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a chelating agent like EDTA to stop metal-catalyzed oxidation).
-
Inject the sample into the HPLC system.
-
Monitor the elution of the reduced and oxidized forms using the UV detector (typically around 210-220 nm).
-
Quantify the amounts of each species by comparing the peak areas to those of known standards.
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of this compound and its oxidized form.
Materials:
-
LC-MS/MS system
-
Appropriate column and mobile phases
-
Internal standards (stable isotope-labeled versions of the analytes)
Procedure:
-
Prepare samples from the oxidation reaction at various time points.
-
To prevent further oxidation during sample preparation, thiols can be derivatized with a reagent like N-ethylmaleimide (NEM).
-
Add internal standards to the samples.
-
Separate the analytes using liquid chromatography.
-
Detect and quantify the analytes and their oxidized products using mass spectrometry in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: General pathway of spontaneous oxidation of γ-glutamylcysteine.
Caption: Experimental workflow for monitoring oxidation by HPLC.
Caption: Simplified cycle of copper-catalyzed thiol oxidation.
Conclusion
The spontaneous oxidation of this compound to its disulfide dimer is a fundamental chemical process with significant implications for its biological activity and stability. The rate of this reaction is highly sensitive to environmental factors such as pH and the presence of catalytic metal ions. Understanding and controlling these factors is crucial for researchers and professionals working with this dipeptide in various applications, from fundamental biochemical studies to the formulation of therapeutic agents. The analytical methods outlined in this guide provide robust tools for monitoring and quantifying this oxidation process, enabling a deeper understanding of its kinetics and mechanism. Further research is warranted to establish specific kinetic parameters for the non-enzymatic oxidation of this compound to build upon the foundational knowledge provided in this guide.
L-Cysteinyl-L-glutamic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of L-Cysteinyl-L-glutamic acid, a dipeptide of significant interest in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and insights into its biological significance.
Core Compound Data
This compound, also known as γ-L-Glutamyl-L-cysteine, is a key intermediate in the biosynthesis of glutathione, a critical antioxidant in most living organisms.[1] Below are its fundamental chemical properties.
| Property | Value | Source |
| CAS Number | 21566-73-4 | PubChem CID 10171468 |
| Alternate CAS Number | 636-58-8 (for γ-linked isomer) | Wikipedia |
| Molecular Weight | 250.27 g/mol | PubChem CID 10171468[1] |
| Molecular Formula | C₈H₁₄N₂O₅S | PubChem CID 10171468 |
Biological Significance and Signaling Pathways
This compound is the direct precursor to glutathione (GSH), synthesized from L-glutamate and L-cysteine by the enzyme glutamate-cysteine ligase (GCL).[1][2][3] This is the rate-limiting step in glutathione synthesis.[1] Glutathione plays a crucial role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).[4]
A key signaling pathway where the availability of this compound is critical is ferroptosis , a form of regulated cell death driven by iron-dependent lipid peroxidation.[2] Depletion of glutathione, which can be caused by a lack of its precursors L-cysteine and L-glutamic acid, leads to the inactivation of glutathione peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid peroxides. Its inactivation results in the accumulation of lipid ROS, ultimately leading to ferroptotic cell death.[2]
L-glutamic acid, one of the constituent amino acids, is also a major excitatory neurotransmitter in the central nervous system, activating a range of glutamate receptors and downstream signaling cascades, including the MEK/ERK/ELK and calcium/calmodulin-dependent protein kinase II pathways.[5][6][7] While this compound itself is not a primary signaling molecule, its synthesis and availability are intrinsically linked to these broader cellular signaling networks.
Experimental Protocols
Enzymatic Synthesis of γ-L-Glutamyl-L-cysteine
The biosynthesis of γ-L-Glutamyl-L-cysteine is catalyzed by the enzyme glutamate-cysteine ligase (GCL) in an ATP-dependent reaction. This is the primary method of its formation in vivo.
Materials:
-
L-glutamic acid
-
L-cysteine
-
Adenosine triphosphate (ATP)
-
Purified glutamate-cysteine ligase (GCL)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Magnesium chloride (as a cofactor for GCL)
Procedure:
-
Prepare a reaction mixture containing L-glutamic acid, L-cysteine, and ATP in the reaction buffer.
-
Add magnesium chloride to the mixture.
-
Initiate the reaction by adding purified GCL.
-
Incubate the reaction at an optimal temperature for the enzyme (typically 37°C).
-
Monitor the formation of γ-L-Glutamyl-L-cysteine over time using a suitable analytical method, such as HPLC.
-
Terminate the reaction by denaturing the enzyme (e.g., by adding a strong acid or by heat).
-
The product can be purified from the reaction mixture using chromatographic techniques.
Note: This is a generalized protocol. Specific concentrations, buffer conditions, and reaction times will depend on the source and activity of the GCL enzyme.
Chemical Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids
Chemical synthesis of γ-L-Glutamyl-L-cysteine is challenging due to the presence of multiple reactive functional groups that require protection and deprotection steps.[8] A one-pot procedure for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids has been described and is summarized below.[9]
Step 1: Synthesis of N-phthaloyl-L-glutamic acid anhydride
-
A mixture of L-glutamic acid and phthalic anhydride is heated to 140°C.
-
After melting and formation of an oily mass, the mixture is cooled to approximately 100°C.
-
Acetic anhydride is added, and the mixture is stirred in a pre-heated oil bath at 105°C until complete dissolution.
-
After a further 10 minutes of heating, xylene is added, and the solution is allowed to cool to room temperature and then placed at 4°C overnight to facilitate crystallization.
-
The resulting crystals of N-phthaloyl-L-glutamic acid anhydride are collected by filtration.
Step 2: One-pot acylation and deprotection
-
The N-phthaloyl-L-glutamic acid anhydride is used to acylate the desired sulfur-containing amino acid (e.g., S-methylcysteine as a stand-in for cysteine to avoid disulfide bond formation issues in this example) in N,N-dimethylformamide (DMF).
-
Following the acylation, water and hydrazine hydrate are added to the reaction mixture to remove the phthaloyl protecting group.
-
The final γ-glutamyl derivative is precipitated with ethanol at 0°C.
This protocol provides a general framework. For detailed reaction conditions, stoichiometry, and work-up procedures, refer to the original publication.[9]
Conclusion
This compound is a dipeptide of fundamental importance in cellular biochemistry, primarily serving as the immediate precursor to the master antioxidant, glutathione. Its synthesis is a critical control point for cellular redox homeostasis. Understanding the synthesis and biological roles of this dipeptide is crucial for research in areas such as oxidative stress, neurobiology, and the development of therapeutics targeting cellular defense mechanisms. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating this vital biomolecule.
References
- 1. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. US20090136993A1 - Process for the Production of Gamma-Glutamylcysteine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the HPLC Separation of L-Cysteinyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of the dipeptide L-Cysteinyl-L-glutamic acid using High-Performance Liquid Chromatography (HPLC). The methods described are based on established techniques for the separation of its constituent amino acids, L-cysteine and L-glutamic acid, and are adaptable for the analysis of the dipeptide in various sample matrices.
Introduction
This compound is a dipeptide of significant interest in biochemical and pharmaceutical research. Accurate and robust analytical methods for its separation and quantification are crucial for understanding its biological role and for quality control in drug development. Due to its polar and zwitterionic nature, chromatographic separation can be challenging. This guide explores three primary HPLC-based approaches:
-
Reversed-Phase HPLC (RP-HPLC): While challenging for very polar compounds, it can be optimized for dipeptide separation.[1][2]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique enhances the retention of ionic and highly polar analytes on reversed-phase columns by introducing an ion-pairing reagent to the mobile phase.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6][7][8]
HPLC Methodologies and Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
Standard RP-HPLC can be challenging for polar analytes like this compound due to poor retention on non-polar stationary phases.[1] However, with careful mobile phase optimization, including pH control and the use of aqueous-rich mobile phases, separation can be achieved. Derivatization can also be employed to increase hydrophobicity and improve detection, though the following protocol focuses on the analysis of the underivatized dipeptide.[9][10]
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-20 min: 2% to 30% B
-
20-25 min: 30% to 90% B
-
25-30 min: 90% B (column wash)
-
30-35 min: 2% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
Note: The gradient may require optimization based on the specific column and system used. The low pH of the mobile phase will protonate the carboxylic acid groups and the primary amine, influencing retention.
Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Ion-pairing agents form neutral complexes with charged analytes, increasing their hydrophobicity and retention on a reversed-phase column.[3] This is a powerful technique for separating ionic and zwitterionic compounds like this compound.[4]
Experimental Protocol:
-
Column: C12 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm).[4]
-
Mobile Phase A: 5 mM Tridecafluoroheptanoic acid (TFHA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B (column wash)
-
35-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for non-UV active compounds, or Mass Spectrometry (MS).[4]
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7] This technique is ideal for the retention and separation of very polar compounds like amino acids and small peptides.[5][6][8]
Experimental Protocol:
-
Column: HILIC column with an amide or diol stationary phase (e.g., 2.1 x 150 mm, 3.5 µm).[7]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 60% B
-
15-20 min: 60% B
-
20-22 min: 60% to 95% B
-
22-30 min: 95% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (MS) is the preferred detection method for HILIC as the mobile phases are highly compatible with electrospray ionization.[5][7]
Data Presentation
The following table summarizes the expected performance characteristics of the described HPLC methods for the separation of this compound. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | RP-HPLC | IP-RP-HPLC | HILIC |
| Retention | Low | Moderate to High | High |
| Resolution | Fair to Good | Good to Excellent | Excellent |
| Sensitivity (UV) | Moderate | Moderate | Not Recommended |
| Sensitivity (MS) | Good | Good | Excellent |
| Mobile Phase | Simple, acidic | Complex, ion-pair | Volatile, MS-friendly |
| Column Lifetime | Good | Fair (ion-pair effects) | Good |
| Best For | Simple matrices | Complex matrices | High sensitivity, MS |
Visualization of Workflows and Concepts
General HPLC Experimental Workflow
The following diagram illustrates the typical workflow for an HPLC analysis, from sample preparation to data analysis.
Caption: General workflow for HPLC analysis.
Logical Relationships in an HPLC System
This diagram shows the interconnected components of a standard HPLC system and their logical flow.
Caption: Key components of an HPLC system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. km3.com.tw [km3.com.tw]
- 4. Development of an ion-pairing reversed-phase liquid chromatography method using a double detection analysis (UV and evaporative light scattering detection) to monitor the stability of Alimta(®)-pemetrexed preparations: identification and quantification of L-glutamic acid as a potential degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Cysteinyl-L-glutamic acid as a Substrate for γ-Glutamyl Cyclotransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Glutamyl cyclotransferase (GGCT) is a key enzyme in the γ-glutamyl cycle, responsible for the breakdown of γ-glutamyl-amino acids into 5-oxoproline and a free amino acid.[1] This process is crucial for glutathione metabolism and amino acid homeostasis.[2] Notably, GGCT is overexpressed in numerous cancer types, playing a significant role in tumor cell proliferation, migration, and invasion, making it a promising target for cancer diagnosis and therapy.[3] L-Cysteinyl-L-glutamic acid, a dipeptide, is a potential substrate for GGCT, and understanding their interaction is vital for elucidating the metabolic pathways in cancer and for the development of novel therapeutic strategies. These application notes provide a comprehensive overview of this compound as a substrate for GGCT, including relevant kinetic data for similar substrates, detailed experimental protocols for enzyme activity assays, and visualization of associated signaling pathways.
Data Presentation
Table 1: Kinetic Parameters of γ-Glutamyl Cyclotransferase with Various γ-Glutamyl-Amino Acid Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| L-γ-Glutamyl-L-alanine | Human Erythrocytes | 2.2 | Not Reported | [4] |
| L-γ-Glutamyl-L-α-alanine | Recombinant Human GGCT | Not Reported | 50.3 ± 1.22 | [5] |
| L-γ-Glutamyl-p-nitroanilide | Not Specified | Not Reported | Not Reported | [1] |
Table 2: Substrate Activity of γ-Glutamyl Cyclotransferase with Different Dipeptides
| Substrate | Enzyme Activity | Reference |
| L-γ-Glutamyl-L-cystine | Good Substrate | [6][7] |
| L-γ-Glutamyl-L-cysteine | Active Substrate | [5] |
| L-γ-Glutamyl-L-glutamate | Active Substrate | [8] |
| L-γ-Glutamyl-L-glycine | Active Substrate | [8] |
Signaling Pathways
GGCT has been implicated in the regulation of key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the role of GGCT in these pathways.
Experimental Protocols
The following protocols describe methods to determine the activity of γ-glutamyl cyclotransferase using a dipeptide substrate like this compound. These protocols are based on established methods for other γ-glutamyl dipeptides and can be adapted accordingly.
Protocol 1: Spectrophotometric Assay based on Cysteine Detection
This protocol is adapted from a method that links the release of an amino acid to the oxidation of NADH.[5]
Principle: The enzymatic cleavage of this compound by GGCT releases L-cysteine and 5-oxoproline. The released L-cysteine can be quantified using a coupled enzymatic reaction that leads to a change in absorbance.
Materials:
-
Recombinant human γ-glutamyl cyclotransferase (GGCT)
-
This compound
-
Tris-HCl buffer (e.g., 1 M, pH 8.0)
-
L-cysteine standards
-
Reagents for cysteine quantification (e.g., Ellman's reagent, DTNB)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Prepare a series of L-cysteine standards for the calibration curve.
-
Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare the GGCT enzyme solution to the desired concentration in the reaction buffer.
-
-
Enzyme Reaction:
-
Set up the reaction mixture in a 96-well plate. A typical reaction mixture (200 µL) may contain:
-
100 µL of reaction buffer
-
20 µL of this compound solution (to achieve the desired final concentration)
-
Add 80 µL of GGCT enzyme solution to initiate the reaction.
-
-
Include a negative control without the enzyme.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Cysteine Quantification:
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid) or by heat inactivation (e.g., 90°C for 5 minutes).
-
Quantify the released L-cysteine using a suitable method, such as the Ellman's reagent assay, which measures the absorbance of the yellow product at 412 nm.
-
-
Data Analysis:
-
Generate a standard curve using the L-cysteine standards.
-
Determine the concentration of L-cysteine produced in the enzymatic reaction from the standard curve.
-
Calculate the specific activity of GGCT (µmol of cysteine produced per minute per mg of enzyme).
-
Protocol 2: Assay based on 5-Oxoproline Detection
This protocol is adapted from a method that quantifies the release of 5-oxoproline.[5]
Principle: The enzymatic reaction produces 5-oxoproline, which can be quantified using a specific enzymatic assay or by chromatographic methods.
Materials:
-
Recombinant human γ-glutamyl cyclotransferase (GGCT)
-
This compound
-
Tris-HCl buffer (e.g., 1 M, pH 8.0)
-
5-oxoproline standards
-
5-oxoprolinase (for enzymatic assay)
-
Reagents for glutamate detection (e.g., glutamate dehydrogenase, NAD+)
-
HPLC system (for chromatographic method)
-
Microplate reader (for enzymatic assay)
Procedure:
-
Enzyme Reaction:
-
Follow the same procedure for the enzyme reaction as described in Protocol 1.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (90°C for 5 minutes).
-
-
Quantification of 5-Oxoproline:
-
Enzymatic Method:
-
The produced 5-oxoproline is converted to glutamate by 5-oxoprolinase.
-
The resulting glutamate is then quantified using glutamate dehydrogenase, which catalyzes the conversion of glutamate to α-ketoglutarate with the concomitant reduction of NAD+ to NADH.
-
The increase in absorbance at 340 nm due to NADH formation is proportional to the amount of 5-oxoproline.
-
-
Chromatographic Method (HPLC):
-
Separate and quantify the 5-oxoproline in the reaction mixture using a suitable HPLC method with a standard curve.
-
-
-
Data Analysis:
-
Generate a standard curve using 5-oxoproline standards.
-
Determine the concentration of 5-oxoproline produced in the enzymatic reaction.
-
Calculate the specific activity of GGCT (µmol of 5-oxoproline produced per minute per mg of enzyme).
-
Conclusion
The study of this compound as a substrate for γ-glutamyl cyclotransferase holds significant potential for advancing our understanding of cancer metabolism and for the development of targeted therapies. While direct kinetic data for this specific dipeptide is an area for future research, the provided protocols and data for related substrates offer a solid foundation for researchers. The visualization of GGCT's role in critical cancer-related signaling pathways further underscores its importance as a therapeutic target. These application notes are intended to guide researchers in designing and executing experiments to further explore the intricate relationship between GGCT and its substrates in the context of health and disease.
References
- 1. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Localization and characterization of γ-glutamyl cyclotransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of L-cystine by the gamma-glutamyl transpeptidase-gamma-glutamyl cyclotransferase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of L-cystine by the gamma-glutamyl transpeptidase-gamma-glutamyl cyclotransferase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
Application Note & Protocol: Derivatization of L-Cysteinyl-L-glutamic acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and thermally stable compounds. However, direct analysis of peptides like L-cysteinyl-L-glutamic acid is challenging due to their low volatility and thermal lability.[1][2] Derivatization is a crucial sample preparation step that converts the polar functional groups (carboxyl, amino, and thiol) of the dipeptide into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[1] This application note provides a detailed protocol for the derivatization of this compound using a two-step esterification and acylation method, which is a common and robust approach for amino acid analysis.[2][3][4][5]
The derivatization process involves two key reactions:
-
Esterification: The carboxyl groups of the glutamic acid residue are converted to esters (e.g., methyl or ethyl esters) to reduce their polarity.
-
Acylation: The amino group of the N-terminal cysteine and the thiol group of the cysteine side chain are acylated to further decrease polarity and enhance volatility.
This two-step approach helps to prevent undesirable side reactions, such as the formation of pyroglutamate from the glutamic acid residue, which can occur under certain derivatization conditions.[3][5][6]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of this compound.
Materials and Reagents
-
This compound standard
-
Methanol (anhydrous, GC grade)
-
Acetyl chloride or 2M HCl in Methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous, GC grade)
-
Pyridine (anhydrous)
-
Toluene (anhydrous, GC grade)
-
Nitrogen gas (high purity)
-
Deionized water
-
Sample vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)[1]
Protocol 1: Two-Step Derivatization (Esterification followed by Acylation)
This protocol is recommended to minimize side reactions and ensure complete derivatization of all active functional groups.
Step 1: Esterification of Carboxyl Groups
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL sample vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen gas.
-
Reagent Preparation: Prepare a 2 M solution of HCl in anhydrous methanol. This can be done by carefully adding acetyl chloride dropwise to cold, anhydrous methanol (e.g., 1 mL of acetyl chloride to 10 mL of methanol) with stirring in a fume hood.
-
Reaction: Add 500 µL of the 2 M methanolic HCl to the dried sample.
-
Incubation: Cap the vial tightly and heat at 80°C for 60 minutes.[2][3][4][5]
-
Drying: After incubation, cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of high-purity nitrogen gas.
Step 2: Acylation of Amino and Thiol Groups
-
Reagent Addition: To the dried methyl ester of the dipeptide, add 200 µL of ethyl acetate and 100 µL of pentafluoropropionic anhydride (PFPA).
-
Reaction: Cap the vial tightly and heat at 65°C for 30 minutes.[3][5]
-
Drying: Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the derivatized sample in a suitable volume (e.g., 100-200 µL) of anhydrous toluene or ethyl acetate for GC-MS analysis.
Protocol 2: Silylation
Silylation is another common derivatization technique for amino acids.[1][7] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[7]
Step 1: Sample Preparation
-
Dry the sample (1-5 mg) completely in a sample vial under a stream of nitrogen.
Step 2: Derivatization
-
Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.
-
Cap the vial tightly and heat at 100°C for 2-4 hours. The longer reaction time may be necessary for complete derivatization of all functional groups.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
Data Presentation
The following table summarizes the expected quantitative data for the derivatized this compound. The exact retention time and mass fragments will depend on the specific derivatization method and GC-MS conditions used.
| Parameter | Value | Reference |
| Dipeptide | This compound | - |
| Molecular Weight (underivatized) | 252.27 g/mol | - |
| Derivatization Method | Esterification (Methanol/HCl) & Acylation (PFPA) | [3][5] |
| Expected Molecular Weight (derivatized) | 702.4 g/mol | Calculated |
| Expected Key Mass Fragments (m/z) | M-15 (loss of CH₃), M-57 (loss of C₄H₉ from TBDMS if used), characteristic fragments from the peptide backbone and derivatizing groups. | |
| Typical Retention Time | 15 - 25 min (will vary with conditions) | - |
Mandatory Visualization
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
The described two-step derivatization protocol provides a reliable method for the analysis of this compound by GC-MS. This procedure effectively increases the volatility and thermal stability of the dipeptide, allowing for its successful separation and detection.[1][2] The choice of derivatization reagent and reaction conditions can be optimized to achieve maximum sensitivity and to avoid the formation of unwanted byproducts. Proper sample handling, particularly the exclusion of moisture, is critical for successful derivatization. This application note serves as a comprehensive guide for researchers and scientists working on the analysis of small peptides in various matrices.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Synthetic L-Cysteinyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthetic L-Cysteinyl-L-glutamic acid. The methodologies described herein are essential for obtaining a highly purified product, suitable for research, preclinical, and clinical development.
Introduction
This compound is a dipeptide of interest in various fields of biomedical research due to its potential biological activities. The chemical synthesis of this dipeptide, typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods, results in a crude product containing the target peptide along with various impurities. These impurities may include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from cleavage and protecting group removal. Therefore, robust purification strategies are imperative to isolate the desired this compound with high purity.
The primary techniques for the purification of this dipeptide are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX). In many cases, a combination of these orthogonal techniques provides the highest purity. Precipitation can also be employed as an initial crude purification or concentration step.
Purification Strategies Overview
A general workflow for the purification of synthetic this compound is outlined below. This typically involves an initial purification step to remove the bulk of impurities, followed by a high-resolution polishing step.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most powerful and commonly used technique for the purification of synthetic peptides.[1][2] Separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient of increasing organic solvent concentration is used to elute the components from the column, with more hydrophobic species being retained longer.
Principle of RP-HPLC for Peptide Purification
The retention of this compound and its impurities on a reversed-phase column is primarily governed by their hydrophobicity. The mobile phase typically consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol, both containing an ion-pairing agent like trifluoroacetic acid (TFA). TFA serves to protonate the free carboxyl groups and amino groups of the peptide, reducing secondary interactions with the stationary phase and resulting in sharper peaks.[3] As the concentration of the organic solvent in the mobile phase increases, the hydrophobic interactions between the analytes and the stationary phase are disrupted, leading to their elution.
References
Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled L-Cysteinyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. This document provides detailed application notes and protocols for the use of stable isotope-labeled L-Cysteinyl-L-glutamic acid in metabolic research. This compound, also known as gamma-glutamylcysteine (γ-GC), is a critical intermediate in the de novo synthesis of glutathione (GSH), a major endogenous antioxidant.[1][2][3] The synthesis of γ-GC from L-cysteine and L-glutamate is the rate-limiting step in GSH production, catalyzed by the enzyme glutamate-cysteine ligase (GCL).[1][2][3]
By using stable isotope-labeled γ-GC or its precursors, researchers can quantitatively measure its synthesis, incorporation into glutathione, and overall flux through related metabolic pathways. This approach provides valuable insights into cellular redox homeostasis, oxidative stress responses, and the impact of therapeutic interventions on these processes.
Key Applications
-
Tracing Glutathione Biosynthesis: Elucidate the dynamics of de novo glutathione synthesis in response to various stimuli, such as oxidative stress, drug treatment, or disease states.
-
Metabolic Flux Analysis: Quantify the rate of γ-GC and glutathione production, providing a dynamic view of metabolic pathway activity that cannot be obtained from static metabolite measurements alone.[4]
-
Drug Development: Assess the impact of novel therapeutic agents on glutathione metabolism and cellular antioxidant capacity.
-
Disease Research: Investigate alterations in glutathione metabolism in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.
Data Presentation
Quantitative data from stable isotope tracing experiments are typically presented as Mass Isotopologue Distributions (MIDs). The MID shows the relative abundance of each isotopologue of a metabolite. This data can be effectively summarized in tables for comparison across different experimental conditions.
Table 1: Mass Isotopologue Distribution of γ-Glutamylcysteine in Control vs. Treated Cells
| Isotopologue | Mass Shift | Control Group (Relative Abundance %) | Treated Group (Relative Abundance %) |
| M+0 | 0 | 45.2 ± 3.1 | 25.7 ± 2.5 |
| M+1 | 1 | 10.3 ± 1.2 | 8.9 ± 1.1 |
| M+2 | 2 | 2.5 ± 0.5 | 35.4 ± 4.2 |
| M+3 | 3 | 1.8 ± 0.4 | 15.6 ± 2.1 |
| M+4 | 4 | 0.7 ± 0.2 | 8.3 ± 1.5 |
| M+5 | 5 | 39.5 ± 2.8 | 6.1 ± 0.9 |
M+0 represents the unlabeled metabolite, while M+n represents the metabolite with 'n' heavy isotopes incorporated.
Table 2: Relative Abundance of Labeled Glutathione Isotopologues
| Isotopologue | Mass Shift | Control Group (Relative Abundance %) | Treated Group (Relative Abundance %) |
| M+0 | 0 | 50.1 ± 4.5 | 30.2 ± 3.8 |
| M+1 | 1 | 12.6 ± 1.8 | 9.9 ± 1.5 |
| M+2 | 2 | 3.1 ± 0.6 | 40.1 ± 5.1 |
| M+3 | 3 | 2.2 ± 0.5 | 12.3 ± 1.9 |
| M+4 | 4 | 0.9 ± 0.3 | 5.4 ± 1.0 |
| M+5 | 5 | 31.1 ± 3.2 | 2.1 ± 0.4 |
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing of γ-Glutamylcysteine in Cell Culture
This protocol describes the use of stable isotope-labeled L-glutamine to trace the synthesis of γ-glutamylcysteine and glutathione in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM) lacking L-glutamine
-
Dialyzed fetal bovine serum (dFBS)
-
Stable isotope-labeled L-glutamine (e.g., [U-¹³C₅]-L-glutamine or [¹⁵N₂]-L-glutamine)
-
Unlabeled L-glutamine
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, 80% in water, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells at the desired density in standard culture medium and allow them to adhere and grow for 24 hours.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing glutamine-free DMEM with dFBS and either stable isotope-labeled L-glutamine or unlabeled L-glutamine (for control cultures).
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the stable isotope label into downstream metabolites.[4]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cells.
-
Place the culture plates on dry ice for 10 minutes to quench metabolism.
-
Scrape the cells and transfer the cell lysate/methanol mixture to pre-chilled microcentrifuge tubes.
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to new tubes.
-
-
Sample Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the mass isotopologue distribution of γ-glutamylcysteine and glutathione.
-
Protocol 2: Data Analysis of Mass Isotopologue Distributions
-
Peak Integration: Integrate the peak areas for each isotopologue of γ-glutamylcysteine and glutathione from the LC-MS data.
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes using a tool like IsoCor or a similar algorithm.[5]
-
Calculate Relative Abundance: Calculate the relative abundance of each isotopologue by dividing the corrected peak area of each isotopologue by the sum of all corrected isotopologue peak areas for that metabolite.
-
Data Visualization: Present the data in tables (as shown above) or bar graphs to visualize the changes in isotope incorporation between different experimental groups.
Visualizations
Glutathione Biosynthesis Pathway
The following diagram illustrates the two-step enzymatic synthesis of glutathione, with γ-glutamylcysteine as the key intermediate.
Caption: The biosynthesis of glutathione from its constituent amino acids.
Experimental Workflow for Stable Isotope Tracing
This diagram outlines the major steps in a typical stable isotope tracing experiment to study γ-glutamylcysteine metabolism.
Caption: A generalized workflow for stable isotope tracing experiments.
References
- 1. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of γ-glutamylcysteine synthetase: Insights into the mechanism of catalysis by a key enzyme for glutathione homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: L-Cysteinyl-L-glutamic acid (γ-L-Glutamyl-L-cysteine)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the research-grade dipeptide L-Cysteinyl-L-glutamic acid, with a focus on the biologically significant isomer, γ-L-Glutamyl-L-cysteine (γ-Glu-Cys). It includes a list of commercial suppliers, key research applications, and detailed experimental protocols.
Commercial Suppliers of Research-Grade γ-L-Glutamyl-L-cysteine
Researchers can obtain research-grade γ-L-Glutamyl-L-cysteine from various biochemical suppliers. The product is often available as a white crystalline powder and may be supplied as an ammonium salt. It is crucial to verify the purity and form of the compound from the supplier's documentation.
| Supplier | Product Name(s) | Purity | Formulation | CAS Number |
| Cayman Chemical | γ-Glu-Cys (ammonium salt), γ-Glutamylcysteine | ≥95% | Ammonium salt | 636-58-8 |
| Sigma-Aldrich (Merck) | gamma-l-glutamyl-l-cysteine, Gamma-Glutamyl-(S)-Allyl-L-Cysteine | Varies (check specific product) | Varies | 636-58-8 |
| Wuxi Cima Science | Bulk Gamma-glutamylcysteine Powder, γ -L-Glutamyl-L-cysteine | Bulk, check for specifications | White crystalline powder | 686-58-8 |
| APExBIO | gamma-Glu-Cys | High-purity | Not specified | 636-58-8 |
| BOC Sciences | Cys-Glu-Cys-Gly (tetrapeptide containing the sequence) | Not specified | Not specified | Not specified |
| USP | Gamma-Glutamyl-(S)-allyl-L-cysteine RS | Reference Standard | 30 mg | 91216-95-4 |
Application Notes
Introduction
This compound is a dipeptide composed of L-cysteine and L-glutamic acid. The linkage between these two amino acids can occur at either the alpha (α) or gamma (γ) carboxyl group of glutamic acid. The γ-linked isomer, γ-L-Glutamyl-L-cysteine (γ-Glu-Cys), is the most biologically significant and commercially available form. It is a key intermediate in the biosynthesis of glutathione (GSH), a critical antioxidant in most living organisms.[1][2]
Key Research Applications
-
Glutathione (GSH) Synthesis and Redox Homeostasis: γ-Glu-Cys is the direct precursor to GSH.[3][4] Its synthesis from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL), is the rate-limiting step in GSH production.[1][2] Researchers use γ-Glu-Cys to study the regulation of GSH synthesis and its role in maintaining cellular redox balance.[5] Supplementation with γ-Glu-Cys can effectively increase intracellular GSH levels, bypassing the feedback inhibition of GCL by GSH.[4][6] This makes it a valuable tool for investigating the effects of elevated GSH in various cellular models of oxidative stress.
-
Neuroscience and Neurotransmitter Research: L-glutamic acid is a major excitatory neurotransmitter in the central nervous system.[7] While γ-Glu-Cys itself is not a primary neurotransmitter, its components and downstream product (GSH) are crucial for neuronal health. Research in this area may involve studying the neuroprotective effects of modulating GSH levels via γ-Glu-Cys administration in models of neurodegenerative diseases.[7]
-
Anti-inflammatory and Cellular Protection Studies: γ-Glu-Cys has demonstrated anti-inflammatory effects by increasing cellular GSH levels.[6] It can be used in studies investigating inflammatory responses and cellular damage, for example, in models of sepsis or exposure to toxins.[6][8]
-
Plant Biology and Heavy Metal Detoxification: In plants, γ-Glu-Cys is a precursor to phytochelatins, which are peptides involved in detoxifying heavy metals.[9]
Experimental Protocols
Protocol 1: In Vitro Glutathione Synthesis Assay
This protocol outlines a method to measure the synthesis of glutathione from γ-L-Glutamyl-L-cysteine in a cell-free system.
Materials:
-
γ-L-Glutamyl-L-cysteine
-
Glutathione Synthetase (GS)
-
Glycine
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 2 mM DTT)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for GSH quantification (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and glycine.
-
Add a known concentration of γ-L-Glutamyl-L-cysteine to the reaction mixture.
-
Initiate the reaction by adding Glutathione Synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
To quantify the synthesized GSH, add DTNB solution to the supernatant.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of GSH using a standard curve.
Protocol 2: Assessment of Intracellular Glutathione Levels in Cultured Cells
This protocol describes how to treat cultured cells with γ-L-Glutamyl-L-cysteine and measure the subsequent change in intracellular GSH levels.
Materials:
-
Cell culture medium
-
Cultured cells (e.g., hepatocytes, neurons)
-
γ-L-Glutamyl-L-cysteine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
GSH quantification kit (commercially available, often based on DTNB or a fluorescent probe)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of γ-L-Glutamyl-L-cysteine in a suitable solvent (e.g., sterile water or PBS) and sterilize through a 0.22 µm filter.
-
Treat the cells with varying concentrations of γ-L-Glutamyl-L-cysteine for a specific duration (e.g., 24 hours). Include an untreated control group.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Collect the cell lysates and centrifuge to remove cell debris.
-
Follow the manufacturer's instructions for the GSH quantification kit to measure GSH levels in the supernatant.
-
Normalize the GSH concentration to the total protein concentration of each sample.
Visualizations
Caption: Glutathione biosynthesis pathway highlighting the role of γ-L-Glutamyl-L-cysteine.
Caption: Workflow for assessing intracellular glutathione levels after γ-Glu-Cys treatment.
References
- 1. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WUXI CIMA SCIENCE Bulk Gamma-glutamylcysteine Powder - L-Cysteine [knowde.com]
- 4. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. Protective role of l-glutamic acid and l-cysteine in mitigation the chlorpyrifos-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Preventing disulfide bond formation of L-Cysteinyl-L-glutamic acid in solution
Welcome to the technical support center for L-Cysteinyl-L-glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted disulfide bond formation in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of peptide concentration over time. | Oxidation of the cysteine thiol group leading to the formation of a disulfide-linked dimer, which may have different solubility or chromatographic properties. | - Add a reducing agent to the solution (e.g., DTT, TCEP, or β-mercaptoethanol). - Adjust the pH of the solution to be slightly acidic (pH 4-6) to decrease the reactivity of the thiol group.[1][2] - Degas all buffers and solvents to remove dissolved oxygen.[3][4] |
| Appearance of a new peak in HPLC analysis. | This new peak likely represents the disulfide-linked dimer of this compound. | - Confirm the identity of the new peak using mass spectrometry. - Implement preventative measures such as the addition of a reducing agent or pH adjustment as mentioned above. |
| Inconsistent experimental results. | Variability in the extent of disulfide bond formation between experiments. | - Standardize the protocol for solution preparation, including the type and concentration of reducing agent, pH, and temperature. - Prepare fresh solutions of the peptide for each experiment.[3] |
| Precipitation of the peptide from solution. | The disulfide-linked dimer may have lower solubility than the monomeric dipeptide. | - Add a reducing agent to break any existing disulfide bonds. - Test the solubility of the peptide in different buffers and pH ranges.[5] |
| Discoloration of the solution. | Potential metal-catalyzed oxidation. | - Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to the buffer to sequester metal ions that can catalyze oxidation.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution forming disulfide bonds?
A1: The thiol group (-SH) of the cysteine residue is susceptible to oxidation, especially at neutral to alkaline pH.[7][8] In the presence of oxygen or oxidizing agents, two thiol groups can react to form a disulfide bond (-S-S-), linking two molecules of the dipeptide together. This process can be accelerated by the presence of metal ions.[6]
Q2: How can I prevent disulfide bond formation?
A2: You can prevent disulfide bond formation by:
-
Using Reducing Agents: Add a reducing agent like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME) to your solution. These agents maintain the cysteine in its reduced state.[9][10][11]
-
Controlling pH: Maintain the solution at a slightly acidic pH (4-6).[1][2] At lower pH, the thiol group is protonated and less reactive.
-
Removing Oxygen: Degas your solvents and buffers to minimize dissolved oxygen, which is a primary oxidant.[3][4]
-
Using Chelating Agents: Add EDTA to your buffer to chelate metal ions that can catalyze oxidation.[6]
Q3: What are the recommended concentrations for reducing agents?
A3: The optimal concentration depends on the specific peptide concentration and experimental conditions. However, here are some general guidelines:
| Reducing Agent | Typical Concentration Range | Key Considerations |
| Dithiothreitol (DTT) | 1-10 mM[9][12] | Effective at pH > 7.[13][14] Can be less stable than TCEP. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM[10] | Effective over a broad pH range.[15] More stable than DTT.[10] |
| β-mercaptoethanol (BME) | 5-10 mM | Less potent than DTT, so higher concentrations are often needed.[16] Has a strong odor.[17] |
Q4: How can I detect and quantify disulfide bond formation?
A4: The most common and sensitive method is Mass Spectrometry (MS) . By comparing the mass spectra of your sample under non-reducing and reducing conditions, you can identify the presence of the disulfide-linked dimer. High-Performance Liquid Chromatography (HPLC) can also be used to separate the monomer from the dimer, allowing for quantification.[18][19][20][21][22]
Q5: What are the pKa values for the relevant functional groups in this compound?
A5: Understanding the pKa values helps in predicting the charge state and reactivity of the molecule at a given pH.
| Amino Acid | Functional Group | pKa Value |
| Cysteine | α-carboxyl | ~1.92 - 2.05[23][24] |
| Cysteine | Thiol (-SH) | ~8.00 - 8.37[23][24] |
| Cysteine | α-amino | ~10.25 - 10.70[23][24] |
| Glutamic Acid | α-carboxyl | ~2.10 - 2.19[23][25] |
| Glutamic Acid | Side chain carboxyl | ~4.07 - 4.25[23][25] |
| Glutamic Acid | α-amino | ~9.47 - 9.67[23][25] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound with Prevention of Disulfide Bond Formation
Objective: To prepare a stable stock solution of this compound, minimizing oxidation.
Materials:
-
This compound powder
-
Degassed, sterile water or buffer (e.g., phosphate buffer, pH 6.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Sterile, conical tubes
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.[4]
-
Weigh the desired amount of the dipeptide in a sterile conical tube.
-
Prepare the desired buffer (e.g., 50 mM phosphate buffer, pH 6.0). Degas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes or by using a vacuum pump.
-
Add the degassed buffer to the dipeptide to achieve the target concentration.
-
Add a reducing agent to the solution. For example, add DTT to a final concentration of 1 mM or TCEP to a final concentration of 1 mM.
-
Gently vortex the solution until the peptide is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Analysis of Disulfide Bond Formation by Non-Reducing vs. Reducing HPLC-MS
Objective: To determine the extent of disulfide bond formation in a solution of this compound.
Materials:
-
This compound solution (prepared with or without a reducing agent)
-
Reducing agent stock solution (e.g., 1 M DTT)
-
HPLC system coupled to a mass spectrometer
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Non-Reducing Sample: Dilute an aliquot of your this compound solution to the appropriate concentration for HPLC-MS analysis using mobile phase A.
-
Reducing Sample: To another aliquot of your this compound solution, add DTT to a final concentration of 10 mM. Incubate at room temperature for 30 minutes to ensure complete reduction of any disulfide bonds. Dilute this sample to the same final concentration as the non-reducing sample using mobile phase A.
-
HPLC-MS Analysis:
-
Inject the non-reducing sample onto the HPLC-MS system.
-
Separate the components using a suitable gradient of mobile phase B (e.g., 5-95% B over 30 minutes).
-
Monitor the elution profile by UV absorbance (e.g., at 214 nm) and record the mass spectra.
-
Repeat the injection and analysis with the reducing sample.
-
-
Data Analysis:
-
In the non-reducing sample chromatogram, look for two major peaks corresponding to the monomeric this compound and its disulfide-linked dimer. Confirm their identities by their respective mass-to-charge ratios in the mass spectra.
-
In the reducing sample chromatogram, the peak corresponding to the dimer should be significantly reduced or absent, while the peak for the monomer should increase in intensity.
-
Quantify the percentage of dimer formation by comparing the peak areas of the monomer and dimer in the non-reducing sample.
-
Visualizations
Caption: Chemical pathway of disulfide bond formation and prevention.
Caption: Troubleshooting workflow for unstable peptide solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. m.youtube.com [m.youtube.com]
- 12. broadpharm.com [broadpharm.com]
- 13. astralscientific.com.au [astralscientific.com.au]
- 14. agscientific.com [agscientific.com]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 18. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 19. njms.rutgers.edu [njms.rutgers.edu]
- 20. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Detecting Protein Disulfide Bonds | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. Amino Acids [vanderbilt.edu]
- 25. peptideweb.com [peptideweb.com]
Improving the yield of chemical synthesis of L-Cysteinyl-L-glutamic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of the chemical synthesis of L-Cysteinyl-L-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this dipeptide include:
-
Side reactions involving the cysteine thiol group: The sulfhydryl group of cysteine is highly reactive and prone to oxidation, forming disulfide bonds, and alkylation.[1] Proper protection of this group is critical.
-
Racemization of the cysteine residue: Cysteine is particularly susceptible to racemization (loss of stereochemical integrity) during the activation and coupling steps, especially when using strong bases or certain coupling reagents.[2]
-
Side reactions of the glutamic acid side chain: The carboxylic acid group in the side chain of glutamic acid must be protected to prevent it from reacting during the peptide bond formation.
-
Low coupling efficiency: Steric hindrance and the potential for aggregation can lead to incomplete reactions and lower yields.[3]
-
Purification difficulties: Separating the desired dipeptide from byproducts and unreacted starting materials can be challenging.
Q2: Which protecting groups are recommended for the cysteine and glutamic acid residues?
A2: An orthogonal protection strategy is essential, allowing for the selective removal of protecting groups at different stages of the synthesis.[4][5] For a standard Fmoc-based solid-phase peptide synthesis (SPPS), the following are recommended:
-
Cysteine (thiol group): The trityl (Trt) group is widely used as it is stable under the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[6] Other options include Acetamidomethyl (Acm) for post-synthesis modifications.[7]
-
Glutamic Acid (side-chain carboxyl group): A tert-butyl (tBu) ester is the standard choice as it is stable to the piperidine used for Fmoc deprotection and is removed simultaneously with the Trt group by TFA.[8]
-
N-terminus (alpha-amino group): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard temporary protecting group for SPPS.[5][9]
Q3: Which coupling reagent is best for linking Fmoc-Cys(Trt)-OH to a glutamic acid derivative?
A3: The choice of coupling reagent is crucial for achieving high yield and minimizing racemization.[10] While several options exist, a combination of a carbodiimide with an additive is often recommended for coupling cysteine residues to minimize racemization.[11]
-
DIC/HOBt or DIC/OxymaPure: Diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) or OxymaPure is a classic and effective combination that proceeds under relatively neutral/acidic conditions, thereby suppressing racemization of the cysteine residue.[11]
-
HATU/HBTU with a weak base: While highly efficient, aminium/uronium reagents like HATU and HBTU require a base, which can promote racemization of cysteine.[2][12] If these are used, a weaker base like 2,4,6-trimethylpyridine (TMP) may be employed instead of the more common diisopropylethylamine (DIEA) to reduce this side reaction.
Troubleshooting Guide
Problem 1: Low final yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Coupling | - Extend coupling time: Monitor the reaction using a ninhydrin (Kaiser) test to ensure completion. If the test remains positive (blue beads), extend the reaction time or perform a double coupling. - Increase reagent concentration: Higher concentrations of the activated amino acid and coupling reagents can improve reaction kinetics. - Change coupling reagent: If using a carbodiimide-based method, consider switching to a more potent phosphonium or uronium salt like HATU or HBTU, but be mindful of potential racemization (see Problem 2). |
| Peptide Aggregation | - Use a different solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction mixture to disrupt secondary structures.[2] - Incorporate a pseudoproline dipeptide: This can disrupt aggregation but is more applicable to longer peptide chains. |
| Premature Cleavage from Resin (for SPPS) | - Use a more stable linker: If using a highly acid-labile resin, consider switching to a more robust alternative like Wang resin for Fmoc chemistry. |
| Loss during Purification | - Optimize HPLC gradient: A shallow gradient during preparative HPLC can improve the separation of the product from closely eluting impurities. - Ensure proper precipitation: After cleavage, ensure complete precipitation of the peptide by using a sufficient volume of cold ether. |
Problem 2: Presence of a significant amount of the D-Cysteine diastereomer (racemization).
| Possible Cause | Troubleshooting Step |
| Base-catalyzed racemization during coupling | - Avoid pre-activation with strong bases: When using coupling reagents like HATU or HBTU with DIEA, minimize the pre-activation time before adding the mixture to the resin.[11] - Use a weaker base: Replace DIEA with a less basic amine such as 2,4,6-trimethylpyridine (TMP).[13] - Switch to a carbodiimide-based coupling method: Use DIC in combination with HOBt or OxymaPure, which does not require a strong tertiary amine base.[11] |
| Use of Trt protecting group | - Consider alternative S-protecting groups: While Trt is common, other acid-labile groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) have been shown to suppress racemization to a greater extent than Trt when using phosphonium/uronium reagents. |
Problem 3: An unexpected mass peak corresponding to +51 Da is observed in the final product.
| Possible Cause | Troubleshooting Step |
| Formation of 3-(1-piperidinyl)alanine | This side reaction occurs when the peptide contains a C-terminal cysteine and is synthesized using Fmoc chemistry. The piperidine used for Fmoc deprotection can add to a dehydroalanine intermediate formed by base-catalyzed elimination of the protected sulfhydryl group.[2][6] - Use a sterically hindered protecting group: The use of the bulky trityl (Trt) group on the cysteine side chain can minimize, but may not completely eliminate, this side reaction.[2][6] |
Problem 4: Incomplete removal of protecting groups after cleavage.
| Possible Cause | Troubleshooting Step |
| Insufficient cleavage time or scavenger concentration | - Extend cleavage time: For peptides containing Trt-protected residues, a cleavage time of 2-4 hours in TFA is typically required.[14] - Use an appropriate scavenger cocktail: For a Cys(Trt) containing peptide, a standard cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a less odorous alternative like Reagent B (TFA/phenol/water/TIPS).[15] The scavengers are crucial to trap the reactive trityl cations and prevent re-attachment to the cysteine thiol. |
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis on a Rink Amide resin, yielding the dipeptide amide. For the C-terminal acid, a Wang resin would be used.
Materials and Reagents:
| Reagent | Molarity/Concentration |
| Rink Amide Resin | 0.5 mmol/g substitution |
| Fmoc-Glu(OtBu)-OH | 4 equivalents |
| Fmoc-Cys(Trt)-OH | 4 equivalents |
| DIC | 4 equivalents |
| HOBt | 4 equivalents |
| 20% Piperidine in DMF | 20% (v/v) |
| DMF (Peptide grade) | - |
| DCM (Dichloromethane) | - |
| TFA Cleavage Cocktail (Reagent B) | TFA:Phenol:Water:TIPS (88:5:5:2 v/v/v/v) |
| Diethyl ether (cold) | - |
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Glutamic Acid):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 eq.), HOBt (4 eq.) in DMF.
-
Add DIC (4 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless/yellow). If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection (Second Amino Acid):
-
Repeat step 2 to remove the Fmoc group from the glutamic acid residue.
-
-
Coupling of the Second Amino Acid (Cysteine):
-
In a separate vial, dissolve Fmoc-Cys(Trt)-OH (4 eq.) and HOBt (4 eq.) in DMF.
-
Add DIC (4 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the final Fmoc group from the N-terminal cysteine.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum for 30 minutes.
-
Add the freshly prepared TFA cleavage cocktail (Reagent B) to the resin (10 mL per gram of resin).[15]
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA. A shallow gradient (e.g., 5-45% acetonitrile over 40 minutes) is recommended for good separation.[9]
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product.
-
Visualizations
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: Troubleshooting Decision Tree for Low Synthesis Yield.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Bot Detection [iris-biotech.de]
- 7. youtube.com [youtube.com]
- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 9. hplc.eu [hplc.eu]
- 10. bachem.com [bachem.com]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated chemical synthesis of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Mass Spectrometry Analysis of L-Cysteinyl-L-glutamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometry analysis of L-Cysteinyl-L-glutamic acid, particularly in addressing low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound. The Q&A format is designed to help you quickly identify and resolve specific problems.
Q1: I am observing a very low or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A low or absent signal for your dipeptide can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Low Signal
Figure 1. A stepwise guide to troubleshooting low signal intensity for this compound.
Detailed Troubleshooting Steps:
-
Sample Preparation:
-
Analyte Concentration: Ensure the concentration of this compound is within the detection limits of your instrument. If you are working with biological samples, consider an enrichment step.
-
Sample pH and Stability: The thiol group in cysteine is susceptible to oxidation, forming a disulfide-linked dimer. Ensure your sample preparation and storage conditions minimize oxidation. Consider acidification of the sample to improve stability.
-
Adsorption: Peptides can adsorb to glass and plastic surfaces. Use low-binding tubes and vials to minimize sample loss.[1]
-
-
Liquid Chromatography (LC) Conditions:
-
Column Choice: A C18 column is a common starting point. However, due to the polar nature of the dipeptide, poor retention can be an issue. Consider a column designed for polar analytes or use ion-pairing reagents.
-
Mobile Phase: Acidic mobile phases (e.g., 0.1% formic acid in water and acetonitrile) are typically used to promote protonation in positive ion mode. However, the choice of additive can significantly impact signal intensity.[2] See Q2 for more on mobile phase optimization.
-
Peak Shape: Poor peak shape (tailing or fronting) can lead to a lower apparent signal. This can be caused by secondary interactions with the stationary phase or issues with the injection solvent.[3][4][5][6][7][8][9]
-
-
Mass Spectrometer (MS) Settings:
-
Ionization Mode: Electrospray ionization (ESI) is the most common technique. Test both positive and negative ionization modes, as the signal intensity can vary depending on the analyte and mobile phase.
-
Source Parameters: Optimize key source parameters such as capillary voltage, gas temperatures, and gas flow rates. These parameters can have a significant impact on ionization efficiency.[10][11][12]
-
Q2: How can I improve the ionization efficiency of this compound?
Improving ionization is crucial for achieving a strong signal. Here are two primary strategies: optimizing the mobile phase and chemical derivatization.
Mobile Phase Optimization:
The addition of ion-pairing reagents to the mobile phase can improve retention on reversed-phase columns and enhance signal intensity. However, some ion-pairing reagents, like trifluoroacetic acid (TFA), can cause signal suppression in the mass spectrometer.
| Mobile Phase Additive | Concentration | Expected Effect on Signal | Reference |
| Formic Acid (FA) | 0.1% | Good starting point, generally compatible with MS. | [13] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Can improve peak shape but may suppress ESI signal. | [13] |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Stronger ion-pairing agent, can improve retention but may also cause signal suppression. | [14] |
Experimental Protocol: Comparison of Mobile Phase Additives
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in water.
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase A2: 0.1% TFA in Water
-
Mobile Phase B2: 0.1% TFA in Acetonitrile
-
-
LC-MS Analysis:
-
Inject a standard solution of this compound using a gradient elution with each mobile phase pair.
-
Keep all other LC and MS parameters constant.
-
Monitor the peak area or height of the analyte.
-
-
Data Comparison: Compare the signal intensities obtained with each mobile phase to determine the optimal additive for your system.
Chemical Derivatization:
Derivatization can significantly enhance the ionization efficiency of peptides, in some cases by over 10-fold.[15][16] For this compound, the free amine and the thiol group are potential targets for derivatization.
Derivatization Workflow
Figure 2. A general workflow for improving signal through chemical derivatization.
Experimental Protocol: Derivatization with Monobromobimane (mBBr)
This protocol is adapted for the derivatization of the cysteine thiol group.[17][18][19]
-
Sample Preparation: Dissolve the this compound sample in a buffer at pH 8.0 (e.g., 100 mM Tris-HCl).
-
Derivatization: Add a solution of monobromobimane in a non-aqueous solvent (e.g., acetonitrile) to the sample. The final concentration of mBBr should be in excess.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.
-
Quenching: Stop the reaction by adding a small amount of a thiol-containing compound (e.g., dithiothreitol) or by acidification.
-
LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS. The derivatized dipeptide will have a higher mass and likely improved ionization efficiency.
| Derivatization Agent | Target Group | Expected Mass Shift | Potential Signal Enhancement |
| Monobromobimane (mBBr) | Thiol (Cysteine) | +190.05 Da | Significant |
| Iodoacetamide | Thiol (Cysteine) | +57.02 Da | Moderate |
| Dansyl Chloride | Primary Amine (N-terminus) | +233.05 Da | Significant |
Q3: I am observing unexpected peaks or poor fragmentation for this compound. What could be the cause?
Unexpected peaks and fragmentation patterns can arise from in-source reactions, the presence of contaminants, or suboptimal fragmentation parameters.
In-Source Cyclization of Glutamic Acid:
The glutamic acid residue can undergo in-source cyclization to form pyroglutamic acid, resulting in a neutral loss of water (18 Da). This can lead to a decreased signal for the parent ion and the appearance of an unexpected peak corresponding to the cyclized product. This process is influenced by the fragmentor voltage.[8][20]
Predicted Fragmentation Pathway
The fragmentation of this compound in positive ion mode is expected to involve cleavage of the peptide bond and characteristic losses from the amino acid side chains.
Figure 3. Predicted fragmentation pathway for this compound in positive ion ESI-MS/MS.
Troubleshooting Fragmentation:
-
Optimize Collision Energy: Perform a collision energy optimization experiment to find the optimal energy for producing the desired fragment ions.
-
Check for Contaminants: Common contaminants like polymers (e.g., polyethylene glycol) and plasticizers can interfere with your analysis.[1][2][3][4][21] Ensure you are using high-purity solvents and low-bleed materials.
-
Investigate In-Source Reactions: If you suspect in-source cyclization, try reducing the fragmentor or cone voltage and observe if the intensity of the parent ion increases relative to the potential cyclized product.
Common Contaminants in LC-MS
| Contaminant | Common m/z Values | Potential Source |
| Polyethylene Glycol (PEG) | Series of peaks with 44 Da spacing | Solvents, detergents, plastics |
| Phthalates (Plasticizers) | e.g., m/z 149, 279, 391 | Plastic containers, tubing |
| Siloxanes | Series of peaks with 74 Da spacing | Pump oil, septa, grease |
| Keratins | Various | Dust, skin, hair |
By systematically addressing these potential issues, you can significantly improve the signal intensity and data quality in your mass spectrometry analysis of this compound.
References
- 1. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. providiongroup.com [providiongroup.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of high-throughput quantitative analytical method for l-cysteine-containing dipeptides by LC–MS/MS toward its fermentative production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of L-Cysteinyl-L-glutamic acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of the dipeptide L-Cysteinyl-L-glutamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing a broad or tailing peak for this compound?
A1: Peak broadening or tailing for polar, sulfur-containing dipeptides like this compound is a common issue in reversed-phase HPLC. Several factors can contribute to this problem.
-
Secondary Interactions: The free silanol groups on the silica-based stationary phase can interact with the polar functional groups (carboxyl and amino groups) of the dipeptide, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in controlling the ionization state of the analyte. If the pH is close to the pKa values of the amino and carboxylic acid groups, the dipeptide can exist in multiple ionic forms, resulting in broad peaks.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Contamination: A contaminated guard or analytical column can also cause poor peak shape.
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa values of the analyte. For this compound, a mobile phase with a pH around 2.5 is often a good starting point to suppress the ionization of the carboxylic acid groups.
-
Use a Modern, End-capped Column: Employing a high-purity, end-capped C18 or C8 column can minimize secondary interactions with residual silanols.
-
Add an Ion-Pairing Agent: In some cases, adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase can improve peak shape by masking the residual silanol groups and providing a counter-ion for the analyte.
-
Optimize Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer to achieve a better peak shape.
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Clean or Replace the Column: If the column is suspected to be contaminated, flush it with a strong solvent or replace it if necessary.
Q2: My retention time for this compound is unstable and drifting. What could be the cause?
A2: Fluctuations in retention time can compromise the reliability of your analysis. The following are common causes for retention time drift.
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to shifting retention times.
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or degradation of buffer components can affect retention.
-
Temperature Fluctuations: Variations in the column temperature can cause changes in retention time.
-
Pump Performance Issues: An improperly functioning HPLC pump can deliver an inconsistent mobile phase flow rate, leading to variable retention times.
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
-
Check Pump Performance: Regularly check the pump for leaks and ensure it is delivering a stable flow rate.
Q3: I am observing split peaks for my analyte. What should I do?
A3: Peak splitting can be a complex issue with several potential causes.
-
Co-elution: The split peak might be due to the presence of an impurity or a related compound that is co-eluting with your analyte.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks.
-
Injector Issues: Problems with the injector, such as a partially blocked port, can also cause peak splitting.
Solutions:
-
Optimize Separation: Adjust the mobile phase composition or gradient to try and resolve the two peaks.
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.
-
Clean or Replace Column/Frit: If a blockage is suspected, try back-flushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced.
-
Maintain the Injector: Regularly clean and maintain the injector to ensure proper operation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound with UV detection?
A1: A good starting point for an isocratic HPLC-UV method for this compound would be:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
This method is based on a validated procedure for the related compound γ-L-glutamyl-L-cysteine and should provide a good starting point for optimization.
Q2: How does the pH of the mobile phase affect the retention of this compound?
A2: The pH of the mobile phase has a significant impact on the retention of this compound in reversed-phase HPLC. This dipeptide has both acidic (carboxyl) and basic (amino) functional groups.
-
At low pH (e.g., pH 2.5): The carboxylic acid groups are protonated and less polar, leading to increased retention on a C18 column.
-
At neutral pH: The carboxylic acid groups are deprotonated (negatively charged), making the molecule more polar and decreasing its retention.
-
At high pH: Both the carboxylic acid and amino groups can be in their ionized forms, further increasing the polarity and leading to very short retention times.
Therefore, controlling the pH is critical for achieving reproducible retention and good peak shape. For reversed-phase chromatography of this dipeptide, a low pH is generally preferred.
Q3: What is the role of the organic modifier in the mobile phase?
A3: The organic modifier, typically acetonitrile or methanol, is used to control the elution strength of the mobile phase in reversed-phase HPLC.
-
Increasing the percentage of the organic modifier will decrease the polarity of the mobile phase, leading to a shorter retention time for this compound.
-
Decreasing the percentage of the organic modifier will increase the polarity of the mobile phase, resulting in a longer retention time.
The concentration of the organic modifier should be optimized to achieve a suitable retention time and good resolution from other components in the sample.
Data Presentation
The following tables summarize the expected effects of mobile phase parameters on the chromatographic analysis of this compound. This data is illustrative and based on typical behavior of similar dipeptides in reversed-phase HPLC.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
| pH | Retention Time (min) | Peak Asymmetry (As) |
| 2.5 | 8.2 | 1.1 |
| 3.5 | 6.5 | 1.3 |
| 4.5 | 4.1 | 1.6 |
| 5.5 | 2.8 | 2.0 |
| 6.5 | 1.9 | >2.5 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 20 mM Phosphate Buffer:Acetonitrile (95:5), Flow Rate: 1.0 mL/min, Temperature: 30 °C.
Table 2: Effect of Acetonitrile Concentration on Retention Time
| Acetonitrile (%) | Retention Time (min) |
| 2 | 12.5 |
| 5 | 8.2 |
| 10 | 4.7 |
| 15 | 2.9 |
| 20 | 1.8 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) with varying Acetonitrile concentration, Flow Rate: 1.0 mL/min, Temperature: 30 °C.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (20 mM Potassium Phosphate Buffer, pH 2.5)
-
Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH of the solution to 2.5 using phosphoric acid (H₃PO₄).
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Protocol 2: HPLC Analysis of this compound
-
System Preparation:
-
Set up the HPLC system with a C18 column (4.6 x 150 mm, 5 µm).
-
Purge the pump with the mobile phase (e.g., 20 mM potassium phosphate buffer, pH 2.5:acetonitrile, 98:2 v/v).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 210 nm.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the mobile phase to a final concentration of, for example, 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Start the data acquisition.
-
Run the analysis for a sufficient time to allow the analyte to elute.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound to determine its retention time and peak area.
-
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC analysis.
Caption: Troubleshooting logic for common HPLC issues.
Technical Support Center: Quantification of L-Cysteinyl-L-glutamic acid in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of L-Cysteinyl-L-glutamic acid in plasma samples.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using LC-MS/MS.
Question: Why am I observing low or no analyte signal?
Answer: Low or no signal for this compound can stem from several factors throughout the analytical workflow. A primary concern is the inherent instability of the dipeptide in plasma. Due to the presence of peptidases, this compound can be rapidly degraded. Studies on the structurally similar dipeptide, gamma-L-glutamyl-L-cysteine, have shown a short half-life of approximately 11-17 minutes in plasma.[1]
Troubleshooting Steps:
-
Sample Handling and Collection:
-
Minimize the time between blood collection and plasma separation.
-
Collect blood in tubes containing protease inhibitors (e.g., EDTA with aprotinin or a commercially available protease inhibitor cocktail).
-
Process samples on ice to reduce enzymatic activity.
-
-
Sample Preparation:
-
Inadequate Extraction Recovery: The chosen sample preparation method may not be efficiently extracting the analyte. Consider optimizing your protein precipitation or solid-phase extraction (SPE) protocol.
-
Analyte Adsorption: this compound may adsorb to plasticware. Use low-binding tubes and pipette tips.
-
-
LC-MS/MS System:
-
Incorrect MS/MS Transitions: Verify the precursor and product ion m/z values. For this compound (molecular weight ~250.25 g/mol ), the protonated precursor ion [M+H]⁺ would be at m/z 251.2. Characteristic product ions would likely result from the fragmentation of the peptide bond and modifications of the amino acid residues. Based on known fragmentation patterns of cysteine and glutamic acid-containing peptides, potential product ions to monitor include those resulting from neutral losses (e.g., H₂O, CO) and immonium ions.
-
Ion Source Optimization: Ensure that the ion source parameters (e.g., temperature, gas flows, and voltages) are optimized for the analyte.
-
System Suitability: Regularly check the performance of your LC-MS/MS system with a known standard to ensure it is functioning correctly.
-
Question: I'm observing poor peak shape (e.g., tailing, fronting, or broad peaks). What could be the cause?
Answer: Poor peak shape can be attributed to chromatographic issues, matrix effects, or problems with the sample preparation.
Troubleshooting Steps:
-
Chromatography:
-
Column Choice: For a polar dipeptide like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and peak shape than a traditional reversed-phase column.
-
Mobile Phase Composition: Optimize the mobile phase pH and organic solvent gradient. The addition of a small amount of an ion-pairing agent might improve peak shape, but can also lead to ion suppression.
-
Column Contamination: Plasma samples can lead to a build-up of contaminants on the column. Implement a robust column washing procedure between injections and consider using a guard column.
-
-
Matrix Effects:
-
Co-eluting endogenous components from the plasma matrix can interfere with the ionization of the analyte, leading to poor peak shape and ion suppression or enhancement.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE with a mixed-mode sorbent or phospholipid removal plates, to reduce matrix components.
-
Chromatographic Separation: Adjust the chromatographic method to separate the analyte from the interfering matrix components.
-
Question: My results are not reproducible. What are the likely sources of variability?
Answer: Lack of reproducibility is a common challenge and can be introduced at multiple stages of the analytical process.
Troubleshooting Steps:
-
Sample Inconsistency:
-
Inconsistent Sample Handling: Ensure all samples are handled and processed identically and rapidly after collection to minimize variability in analyte degradation.
-
Thawing and Freezing Cycles: Avoid multiple freeze-thaw cycles of plasma samples, as this can lead to analyte degradation and changes in the sample matrix.[2]
-
-
Internal Standard (IS) Issues:
-
Inappropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound (e.g., ¹³C, ¹⁵N-labeled) is highly recommended to compensate for variability in sample preparation, matrix effects, and instrument response.
-
Inconsistent IS Addition: Ensure the internal standard is added accurately and consistently to all samples and calibration standards at the beginning of the sample preparation process.
-
-
Instrument Performance:
-
Fluctuations in the LC-MS/MS system's performance can lead to variability. Regularly perform system maintenance and calibration.
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying this compound in plasma?
A1: The primary challenge is the analyte's instability due to enzymatic degradation by peptidases present in plasma. The cysteine residue is also susceptible to oxidation. This necessitates rapid sample processing, the use of protease inhibitors, and potentially derivatization to stabilize the molecule.
Q2: What type of sample preparation method is recommended?
A2: The choice of sample preparation method depends on the required sensitivity and the complexity of the sample matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol. However, it provides minimal cleanup and may result in significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can significantly reduce matrix effects. A mixed-mode or HILIC SPE sorbent would be suitable for this polar dipeptide.
-
Phospholipid Removal Plates: These are effective in removing a major source of matrix interference in plasma samples.
Q3: What are the key parameters for developing an LC-MS/MS method for this compound?
A3:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
Precursor Ion: For this compound, the protonated molecule [M+H]⁺ at m/z 251.2 should be selected as the precursor ion.
-
Product Ions: Characteristic product ions should be determined by infusing a standard solution of the analyte. Potential product ions could arise from the cleavage of the peptide bond, and neutral losses from the amino acid side chains. Based on related compounds, monitoring for the glutamic acid immonium ion (m/z 102) and fragments resulting from the cysteine residue would be a good starting point.
-
Chromatography: A HILIC column with a gradient of acetonitrile and an aqueous mobile phase containing a small amount of formic acid or ammonium formate is a suitable starting point.
Q4: How can I minimize matrix effects?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in plasma analysis. To minimize them:
-
Use a stable isotope-labeled internal standard.
-
Employ effective sample cleanup methods like SPE or phospholipid removal.
-
Optimize chromatography to separate the analyte from co-eluting matrix components.
-
Dilute the sample if sensitivity allows.
Q5: What are the best practices for handling and storing plasma samples for this compound analysis?
A5:
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor.
-
Processing: Separate plasma from whole blood by centrifugation as soon as possible, preferably at refrigerated temperatures.
-
Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Experimental Protocols & Data
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | HILIC (e.g., Amide or Silica-based), 2.1 x 100 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at high %B, ramp down to elute the analyte, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 251.2 |
| Product Ions (m/z) | To be determined empirically. Start by looking for fragments around m/z 102 (glutamic acid immonium ion) and other characteristic peptide fragments. |
| Internal Standard | Stable Isotope Labeled this compound |
Table 2: Comparison of Sample Preparation Techniques
| Method | Pros | Cons |
| Protein Precipitation | Fast, simple, inexpensive | High matrix effects, lower recovery |
| Solid-Phase Extraction | Good cleanup, reduced matrix effects, higher recovery | More time-consuming, more expensive, requires method development |
| Phospholipid Removal | Specifically removes a major interference | May not remove other matrix components |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in plasma.
Caption: A logical troubleshooting guide for addressing low or no analyte signal.
Caption: Potential degradation pathways for this compound in plasma.
References
How to prevent the degradation of L-Cysteinyl-L-glutamic acid during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of L-Cysteinyl-L-glutamic acid during sample preparation.
Troubleshooting Guide
Q: I am observing a loss of my this compound peak and the appearance of a new, later-eluting peak in my chromatogram. What could be the cause?
A: This is a common sign of oxidative degradation. The thiol group of the cysteine residue in this compound is susceptible to oxidation, leading to the formation of a disulfide-bonded dimer, L,L-Cystinyl-bis-(L-glutamic acid). This dimer is larger and often more hydrophobic, resulting in a longer retention time on a reverse-phase HPLC column.
Potential Solutions:
-
Work at a lower pH: Maintaining a pH between 3 and 4 will keep the thiol group protonated and less susceptible to oxidation.[1]
-
Use de-gassed solvents: Oxygen in the solvents can promote oxidation. De-gassing your solvents before use can minimize this.
-
Add a reducing agent: Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your sample buffer can help maintain the reduced state of the cysteine residue.[2][3] Be cautious when using TCEP, as it can lead to peptide bond cleavage at elevated temperatures.[4]
-
Alkylate the sample: After reduction, you can "cap" the free thiol group by alkylation using reagents like iodoacetamide (IAM). This prevents the re-formation of disulfide bonds.[1][2]
Q: My peptide's mass spectrum shows a loss of 18 Da, and I'm having trouble with N-terminal sequencing. What is happening?
A: This is indicative of the formation of pyroglutamic acid from the N-terminal L-glutamic acid residue. This is a cyclization reaction that results in the loss of a water molecule (18 Da) and blocks the N-terminus, making it resistant to Edman degradation. This conversion is often facilitated by acidic conditions and heat.[5][6]
Potential Solutions:
-
Control your pH: Studies on peptides and proteins with N-terminal glutamic acid have shown that pyroglutamic acid formation is minimized around pH 6.2.[7] Both more acidic (pH 4) and more basic (pH 8) conditions can increase the rate of formation.[7]
-
Avoid excessive heat: Perform sample preparation steps at room temperature or on ice whenever possible. Avoid prolonged heating steps.
-
Enzymatic treatment: If pyroglutamic acid has already formed, it can be removed using the enzyme pyroglutamate aminopeptidase.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: The two main degradation pathways are:
-
Oxidation of the L-cysteine residue: The thiol group (-SH) of cysteine is readily oxidized to form a disulfide bond (-S-S-), resulting in the dimerization of the peptide.
-
Cyclization of the L-glutamic acid residue: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid, especially when exposed to heat or acidic conditions.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of L-Cysteinyl-L-glutamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of L-Cysteinyl-L-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][3][4] Biological matrices like plasma, serum, and tissue homogenates are complex and contain numerous endogenous components (e.g., phospholipids, salts, metabolites) that can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][5]
Q2: How can I detect the presence of matrix effects in my LC-MS/MS assay for this compound?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[6] Dips or peaks in the baseline signal of the analyte indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a pure solvent standard at the same concentration. The matrix effect can be calculated as a percentage.[7]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[8][9][10] A SIL-IS, such as ¹³C₃,¹⁵N₁-L-Cysteinyl-L-glutamic acid, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can the stability of this compound in the biological matrix affect my results?
A4: Yes, the stability of this compound is a critical factor. Peptides, especially those containing cysteine, can be susceptible to degradation by endogenous enzymes (proteases and peptidases) present in biological matrices, as well as oxidation.[11] The structural isomer, gamma-L-glutamyl-L-cysteine, has been shown to have a short half-life in rat and human plasma.[5] It is crucial to handle samples appropriately to minimize degradation, which may include immediate processing, storage at low temperatures (-80°C), and the use of protease inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic retention of the dipeptide. | Adjust the mobile phase pH. For amphiprotic molecules like peptides, a pH away from the isoelectric point is often beneficial. | |
| Secondary Interactions with the Column: Residual silanol groups on C18 columns can interact with the analyte. | Use a column with end-capping or a different stationary phase (e.g., HILIC). | |
| High Background Noise or Baseline Instability | Contaminated Mobile Phase or LC System: Impurities in solvents or build-up of contaminants in the LC system. | Use high-purity LC-MS grade solvents. Flush the LC system thoroughly. |
| Matrix Components Sticking to the Column: Non-specific binding of matrix components. | Implement a more rigorous sample clean-up procedure. Use a guard column and a column washing step in your gradient. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation of the organic component. | Prepare fresh mobile phase daily. Ensure solvent lines are properly primed. |
| Column Temperature Fluctuations: Inconsistent column oven temperature. | Ensure the column oven is functioning correctly and set to a stable temperature. | |
| Column Degradation: Loss of stationary phase or blockage. | Replace the column. Use a guard column to extend column lifetime. | |
| Low Signal Intensity (Ion Suppression) | Co-elution with Matrix Components: Phospholipids, salts, or other endogenous molecules are suppressing the ionization of this compound. | 1. Improve Sample Preparation: Employ a more effective sample clean-up technique (see Table 1).2. Optimize Chromatography: Modify the LC gradient to separate the analyte from the interfering compounds. A longer gradient or a different column chemistry (e.g., HILIC) can be effective.3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12] |
| Suboptimal Ion Source Parameters: Incorrect settings for temperature, gas flows, or voltages. | Optimize ion source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure) by infusing a standard solution of this compound. | |
| Irreproducible Results | Matrix Effects Varying Between Samples: The composition of the matrix can differ from one sample to another. | Use a stable isotope-labeled internal standard (SIL-IS) to normalize for these variations. |
| Analyte Degradation: Inconsistent sample handling leading to varying degrees of degradation. | Standardize the sample collection and preparation protocol. Keep samples on ice and process them as quickly as possible. Consider the use of protease inhibitors. | |
| Carryover: Analyte from a previous injection is present in the current run. | Optimize the needle wash procedure on the autosampler. Inject a blank solvent after high-concentration samples to check for carryover. |
Quantitative Data Summary
The choice of sample preparation is crucial for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing interfering components from biological matrices.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Principle | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Typical Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Moderate | Low | High | Simple and fast, but often results in significant matrix effects from remaining soluble components.[9][11][13] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | High | Moderate | Variable | Can provide cleaner extracts than PPT, but is more labor-intensive and solvent selection is critical.[13][14] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. | Very High | High | High | Offers excellent sample clean-up and can be automated. A variety of sorbent chemistries are available (e.g., reversed-phase, ion-exchange, mixed-mode).[13][15] |
| HybridSPE®-Phospholipid | A combination of protein precipitation and phospholipid removal using a specific sorbent. | Very High (>99%) | Moderate | High | Specifically designed to deplete phospholipids, a major source of ion suppression.[16] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a basic method for the initial assessment of this compound in plasma or serum.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general starting point for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
-
MRM Transitions: To be determined by infusing standard solutions of this compound and its SIL-IS.
Visualizations
Glutathione Biosynthesis Pathway
This compound is a dipeptide composed of cysteine and glutamic acid. While not a direct intermediate, its components are central to the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. Understanding this pathway can provide context for the biological relevance of the analyte's constituent amino acids.[13][17]
Caption: Biosynthesis of glutathione from its constituent amino acids.
Troubleshooting Workflow for Ion Suppression
This workflow provides a logical approach to diagnosing and resolving ion suppression issues during the analysis of this compound.
Caption: A stepwise guide to troubleshooting ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. shimadzu.at [shimadzu.at]
- 4. gtfch.org [gtfch.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. KEGG PATHWAY: Glutathione metabolism - Reference pathway [kegg.jp]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic measurement by LC/MS of gamma-glutamylcysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of L-Cysteinyl-L-glutamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cellular uptake of L-Cysteinyl-L-glutamic acid (γ-Glu-Cys) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the cellular uptake of this compound?
A1: this compound, a dipeptide, is primarily transported into cells via proton-coupled oligopeptide transporters, PEPT1 and PEPT2.[1][2] PEPT1 is a low-affinity, high-capacity transporter predominantly found in the small intestine, while PEPT2 is a high-affinity, low-capacity transporter expressed in various tissues, including the kidneys and brain.[1][3] Additionally, due to its structural similarity to cystine and glutamate, it may also interact with amino acid transport systems like system xc-, which mediates the exchange of extracellular cystine for intracellular glutamate.[4][5]
Q2: My cells are showing low uptake of this compound. What are the potential causes?
A2: Low cellular uptake can stem from several factors:
-
Low expression of peptide transporters: The cell line you are using may have low endogenous expression of PEPT1 or PEPT2.
-
Suboptimal pH of the culture medium: The activity of PEPT transporters is pH-dependent, with optimal uptake typically occurring at a slightly acidic extracellular pH (around 6.0-6.5).[6][7]
-
Competition for transporters: Other peptides or peptide-like molecules in your culture medium may be competing with this compound for uptake by PEPT transporters.
-
Degradation of the dipeptide: The dipeptide may be degraded by extracellular peptidases.
-
Inaccurate quantification method: The method used to measure intracellular concentrations may not be sensitive or specific enough.
Q3: How can I increase the expression of peptide transporters in my cell line?
A3: While directly increasing the expression of endogenous transporters can be challenging, you can select cell lines known to have high PEPT1 expression, such as Caco-2 cells, for your experiments. Alternatively, you can transiently or stably transfect your cells with plasmids encoding for PEPT1 or PEPT2.
Q4: Are there chemical methods to enhance the uptake of this compound?
A4: Yes, several chemical strategies can be employed:
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can facilitate its translocation across the cell membrane.
-
Lipid-Based Nanoparticles (LNPs) or Liposomes: Encapsulating the dipeptide within liposomes can promote its entry into cells through endocytosis or membrane fusion.[8]
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA to create nanoparticles can protect the dipeptide from degradation and enhance its cellular uptake.[4][9][10][11]
Q5: How do I choose the best delivery system for this compound?
A5: The choice of delivery system depends on your specific experimental goals, cell type, and budget. A comparison of common delivery systems is provided in the table below.
Troubleshooting Guides
Problem 1: Low or no detectable intracellular this compound.
| Possible Cause | Solution |
| Low Transporter Expression | Verify PEPT1/PEPT2 expression in your cell line via RT-qPCR or Western blot. Consider using a cell line with higher expression (e.g., Caco-2) or transfecting your cells with a PEPT transporter expression vector. |
| Incorrect pH of Medium | Optimize the extracellular pH. Perform a pH titration experiment (e.g., pH 6.0, 6.5, 7.0, 7.4) to determine the optimal condition for uptake in your specific cell line.[6][7] |
| Competitive Inhibition | If using complex media, switch to a simpler, defined medium with known components. Perform a competitive inhibition assay with known PEPT1/PEPT2 substrates to confirm transporter-mediated uptake. |
| Dipeptide Degradation | Include peptidase inhibitors in the culture medium. Assess the stability of the dipeptide in your experimental conditions by incubating it in cell-free medium and measuring its concentration over time. |
| Inefficient Quantification | Validate your quantification method. For LC-MS/MS, ensure proper sample preparation to prevent auto-oxidation of the thiol group.[5] Use a stable isotope-labeled internal standard for accurate quantification.[3] |
Problem 2: High variability in uptake measurements between replicates.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Perform a cell count before starting the uptake experiment. |
| Incomplete Washing Steps | Wash cells thoroughly with ice-cold PBS to remove any unbound extracellular dipeptide. Perform washes quickly to minimize efflux. |
| Cell Lifting During Washes | Be gentle during washing steps to avoid detaching cells. Check cell attachment under a microscope after washing. |
| Temperature Fluctuations | Maintain a consistent temperature during the incubation period, as temperature can affect transporter activity and membrane fluidity. |
| Inconsistent Timing | Use a multichannel pipette for simultaneous addition and removal of solutions to ensure consistent incubation times across all wells. |
Problem 3: Poor encapsulation efficiency in nanoparticle formulations.
| Possible Cause | Solution |
| Suboptimal Lipid/Polymer Composition | Optimize the molar ratio of lipids in liposome formulations or the type and molecular weight of the polymer in PLGA nanoparticles.[11][12] |
| Inefficient Encapsulation Method | For hydrophilic peptides, a double emulsion solvent evaporation technique is often more effective for PLGA nanoparticles.[11] For liposomes, consider different preparation methods like thin-film hydration followed by sonication or extrusion.[12][13] |
| Incorrect pH during Formulation | The charge of the dipeptide can influence its interaction with the delivery vehicle. Adjust the pH of the hydration buffer to optimize encapsulation. |
| Drug-to-Lipid/Polymer Ratio | Perform experiments with varying ratios of this compound to the lipid or polymer to find the optimal loading concentration. |
Data Presentation
Table 1: Comparison of Delivery Methods for this compound
| Delivery Method | Principle | Advantages | Disadvantages | Reported Encapsulation Efficiency |
| Direct Application | Relies on endogenous transporters (PEPT1/2). | Simple, cost-effective. | Highly dependent on cell type and transporter expression; may result in low uptake. | N/A |
| Cell-Penetrating Peptides (CPPs) | Covalent conjugation to a CPP facilitates membrane translocation. | Can be highly efficient; targets a broad range of cells. | Conjugation chemistry can be complex; potential for cytotoxicity. | N/A |
| Liposomes | Encapsulation within a lipid bilayer; uptake via endocytosis or membrane fusion.[8] | Biocompatible; can encapsulate hydrophilic molecules; surface can be modified for targeting. | Can have low encapsulation efficiency for small, hydrophilic molecules; potential for instability. | Up to 44% for peptides.[14] |
| PLGA Nanoparticles | Encapsulation within a biodegradable polymer matrix; uptake via endocytosis.[9][10] | Protects cargo from degradation; sustained release is possible. | Formulation can be complex; potential for burst release. | 15-50% for peptides.[10] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
This protocol is adapted from methods for quantifying intracellular glutathione and related thiols.[3][5][15]
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate and grow to 80-90% confluency. b. Wash cells twice with pre-warmed PBS. c. Incubate cells with this compound at the desired concentration and for the desired time in a suitable buffer (e.g., HBSS) at 37°C.
-
Cell Lysis and Sample Preparation: a. Quickly aspirate the treatment solution and wash the cells three times with ice-cold PBS. b. Add 200 µL of ice-cold extraction solvent (e.g., 80% methanol containing a stable isotope-labeled internal standard of this compound) to each well. To prevent auto-oxidation of the thiol group, the extraction solvent can be supplemented with N-ethylmaleimide (NEM).[5] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Use a C18 or HILIC column for chromatographic separation. b. Mobile phase A: 0.1% formic acid in water. c. Mobile phase B: 0.1% formic acid in acetonitrile. d. Use a gradient elution method to separate the analyte from other cellular components. e. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound and its internal standard will need to be optimized.
Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles
This protocol is based on the double emulsion solvent evaporation method.[9][11]
-
Preparation of Solutions: a. Aqueous Phase (W1): Dissolve this compound in deionized water or a suitable buffer. b. Oil Phase (O): Dissolve PLGA in a volatile organic solvent like dichloromethane (DCM). c. Aqueous Phase (W2): Prepare a solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.
-
Formation of the Primary Emulsion (W1/O): a. Add the aqueous phase (W1) to the oil phase (O). b. Emulsify using a high-speed homogenizer or a sonicator on ice to form a water-in-oil emulsion.
-
Formation of the Double Emulsion (W1/O/W2): a. Add the primary emulsion (W1/O) to the second aqueous phase (W2) under constant stirring. b. Homogenize or sonicate the mixture to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation and Nanoparticle Collection: a. Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. b. Collect the nanoparticles by ultracentrifugation. c. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated dipeptide. d. Lyophilize the nanoparticles for long-term storage.
Visualizations
Caption: Cellular uptake pathways for this compound.
Caption: Workflow for quantifying intracellular this compound.
Caption: Troubleshooting logic for low cellular uptake experiments.
References
- 1. youtube.com [youtube.com]
- 2. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Protonation State of a Histidine Residue in Human Oligopeptide Transporter 1 (hPEPT1) Regulates hPEPT1-Mediated Efflux Activity [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. Poly(lactic-co-glycolic acid) Nanoparticle Delivery of Peptide Nucleic Acids In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopenarchives.com [benthamopenarchives.com]
- 11. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
Minimizing auto-oxidation of L-Cysteinyl-L-glutamic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of L-Cysteinyl-L-glutamic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is it a concern for this compound?
A1: Auto-oxidation is the spontaneous oxidation of a compound by atmospheric oxygen. For this compound, the thiol (sulfhydryl) group of the cysteine residue is highly susceptible to oxidation. This can lead to the formation of a disulfide-bonded dimer (L-Cystinyl-bis-L-glutamic acid) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[1] This chemical modification alters the structure and potentially the biological activity of the dipeptide, leading to inaccurate and irreproducible experimental results.
Q2: What are the main factors that promote the auto-oxidation of this compound?
A2: The primary factors that accelerate auto-oxidation include:
-
Presence of Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.
-
pH of the Solution: The rate of oxidation is pH-dependent. The thiol group can deprotonate to a more reactive thiolate anion at neutral or basic pH, which is more readily oxidized.[2][3]
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze the oxidation of thiols.
-
Temperature and Light: Elevated temperatures and exposure to UV light can increase the rate of oxidative reactions.[4][5]
Q3: How can I detect and quantify the oxidation of my this compound sample?
A3: The most common method for detecting and quantifying the oxidation of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection.[5][6][7] A reversed-phase HPLC method can separate the reduced dipeptide from its oxidized dimer and other degradation products. By comparing the peak areas to a known standard, you can quantify the extent of oxidation. It is crucial to use proper sample preparation techniques, such as acidification or the addition of a reducing agent, to prevent artificial oxidation during the analysis itself.[1][8]
Troubleshooting Guides
Issue 1: Rapid loss of active this compound in solution.
-
Question: I am observing a rapid decrease in the concentration of the reduced form of this compound in my experimental buffer. What can I do to improve its stability?
-
Answer: This is a classic sign of auto-oxidation. To enhance the stability of your dipeptide solution, consider the following strategies:
-
Degas Your Buffers: Before dissolving the dipeptide, thoroughly degas all buffers and solutions to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using a vacuum pump.
-
Work Under an Inert Atmosphere: Whenever possible, prepare and handle your solutions in a glove box or under a gentle stream of an inert gas (argon or nitrogen) to minimize contact with atmospheric oxygen.[4]
-
Control the pH: Maintain the pH of your solution in the acidic range (ideally below 6.5) if your experiment allows, as the protonated thiol group is less susceptible to oxidation.[3]
-
Add a Reducing Agent: Incorporate a reducing agent into your buffer to maintain the cysteine residue in its reduced state. Common choices and their typical working concentrations are summarized in the table below.
-
Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester metal ions that can catalyze oxidation. A typical concentration for EDTA is 0.1-1 mM.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: My experimental results with this compound are highly variable between replicates. Could oxidation be the cause?
-
Answer: Yes, inconsistent oxidation levels between samples are a very likely cause of variability. To improve reproducibility, you need to standardize your handling procedures to ensure that each sample is treated identically.
-
Standardize Solution Preparation: Prepare a single stock solution of this compound in a stabilized buffer (e.g., degassed, acidic pH, with a reducing agent) and aliquot it for individual experiments. This ensures that each replicate starts with the same concentration of the active, reduced dipeptide.
-
Control Incubation Times: Be precise with all incubation times, as the extent of oxidation will increase with time.
-
Minimize Headspace: When storing solutions, use vials that are just large enough for the liquid volume to minimize the amount of oxygen in the headspace.
-
Protect from Light: Store stock solutions and conduct experiments in the dark or in amber-colored tubes to prevent light-induced oxidation.[4]
-
Data Presentation: Comparison of Common Reducing Agents
The following table summarizes common reducing agents used to prevent the oxidation of cysteine-containing peptides. The optimal choice will depend on the specific experimental conditions and compatibility with downstream assays.
| Reducing Agent | Typical Working Concentration | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 1 - 10 mM | Effective and widely used. | Strong odor, can interfere with some assays, less stable at neutral/alkaline pH.[4] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 - 5 mM | Odorless, more stable over a wider pH range than DTT, does not absorb at 280 nm.[8] | More expensive than DTT. |
| 2-Mercaptoethanol (β-ME) | 5 - 20 mM | Inexpensive and effective. | Very strong, unpleasant odor, volatile, and toxic. |
| N-acetyl-L-cysteine (NAC) | 1 - 10 mM | A gentler reducing agent, also an antioxidant.[9] | May be less potent than DTT or TCEP for complete reduction. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound with minimized risk of auto-oxidation.
-
Buffer Preparation:
-
Prepare your desired buffer (e.g., 100 mM phosphate buffer).
-
Adjust the pH to 6.0-6.5.
-
Add EDTA to a final concentration of 0.5 mM.
-
Degas the buffer by sparging with argon or nitrogen gas for at least 15-20 minutes.
-
-
Addition of Reducing Agent:
-
If using a reducing agent, add it to the degassed buffer just before preparing the dipeptide stock solution. For example, add TCEP to a final concentration of 1 mM.
-
-
Dissolving the Dipeptide:
-
Weigh the required amount of this compound in a microcentrifuge tube.
-
Under a gentle stream of argon or nitrogen, add the stabilized buffer to the tube to achieve the desired stock concentration.
-
Gently vortex to dissolve.
-
-
Storage:
-
Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes.
-
Flush the headspace of each tube with argon or nitrogen before sealing.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use (use within a day).
-
Protocol 2: Quantification of this compound and its Oxidized Dimer by RP-HPLC
This protocol provides a general method for analyzing the oxidation state of this compound.
-
Sample Preparation:
-
Thaw your sample on ice.
-
To prevent further oxidation during analysis, dilute the sample in a mobile phase containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Analysis:
-
Inject a known concentration of a freshly prepared, reduced this compound standard to determine its retention time.
-
Inject your experimental sample. The reduced form will elute as one peak, and the oxidized dimer will typically elute earlier.
-
Integrate the peak areas for both the reduced and oxidized forms.
-
Calculate the percentage of oxidized dipeptide using the following formula: % Oxidized = [Area_oxidized / (Area_oxidized + Area_reduced)] * 100
-
Mandatory Visualizations
References
- 1. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Distinguishing L-Cysteinyl-L-glutamic Acid from its Isomers
Welcome to the technical support center for the analysis of L-Cysteinyl-L-glutamic acid and its isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I need to consider?
A1: this compound has several potential isomers that can complicate analysis. These include:
-
Stereoisomers: Due to the two chiral centers in the molecule (one on the Cysteine and one on the Glutamic acid), four stereoisomers are possible: this compound, D-Cysteinyl-L-glutamic acid, L-Cysteinyl-D-glutamic acid, and D-Cysteinyl-D-glutamic acid.
-
Linkage Isomers: The glutamic acid residue can be linked to the cysteine via its alpha-carboxyl group (α-glutamyl) or its gamma-carboxyl group (γ-glutamyl). Therefore, you can have L-α-glutamyl-L-cysteine and L-γ-glutamyl-L-cysteine, and their respective stereoisomers.
Q2: Why is it challenging to separate these isomers?
A2: The isomers of this compound are challenging to separate because they often have identical molecular weights and similar physicochemical properties. Stereoisomers have the same connectivity and will produce identical mass spectra, making them indistinguishable by mass spectrometry (MS) alone. Linkage isomers, while having the same mass, may exhibit subtle differences in fragmentation patterns. Chromatographic separation is therefore essential but can be difficult due to the similar polarities and structures of the isomers.
Q3: What are the most effective analytical techniques for distinguishing these isomers?
A3: A combination of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) is the most powerful approach.
-
Chiral HPLC: This is essential for separating the stereoisomers. Specialized chiral stationary phases (CSPs) are required.
-
Tandem Mass Spectrometry (MS/MS): This is crucial for distinguishing the α- and γ-linkage isomers based on their characteristic fragmentation patterns.[1][2]
Q4: Can I distinguish the isomers by MS/MS alone?
A4: While MS/MS is excellent for differentiating α- and γ-linkage isomers due to their distinct fragmentation patterns, it cannot distinguish between stereoisomers (e.g., L-Cys-L-Glu from D-Cys-L-Glu).[3] These enantiomeric and diastereomeric pairs will produce identical mass spectra. Therefore, a chromatographic separation step using a chiral column is necessary prior to MS analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound isomers.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of stereoisomers | 1. Incorrect chiral stationary phase (CSP).2. Inappropriate mobile phase composition.3. Column temperature fluctuations.4. Column aging or contamination. | 1. Ensure the selected CSP (e.g., amylose-based, cinchona alkaloid-based) is suitable for dipeptide enantioseparation.[4] 2. Optimize the mobile phase. For chiral separations, the composition of the mobile phase, including the organic modifier, buffer type, and pH, is critical.[4] 3. Use a column oven to maintain a stable temperature.[5] 4. Flush the column with appropriate solvents to remove contaminants. If performance does not improve, replace the column.[6] |
| Peak tailing | 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Contamination of the column inlet frit. | 1. Adjust the mobile phase pH or ionic strength to minimize secondary interactions.2. Reduce the sample concentration or injection volume.3. Reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit.[7] |
| Drifting retention times | 1. Inconsistent mobile phase composition.2. Column not properly equilibrated.3. Leaks in the HPLC system. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[5] 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 3. Check all fittings for leaks and tighten or replace as necessary.[8] |
| Ghost peaks | 1. Contamination in the mobile phase, injection solvent, or sample.2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. Ensure the sample preparation procedure does not introduce contaminants.2. Implement a robust needle wash protocol in the autosampler and inject a blank solvent run to check for carryover.[7] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inability to distinguish α- and γ-linkage isomers | 1. Insufficient collision energy in MS/MS.2. Incorrect precursor ion selection. | 1. Optimize the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy to generate characteristic fragment ions. For γ-glutamyl peptides, look for the prominent neutral loss of the C-terminal amino acid.[2] For α-glutamyl peptides, look for the immonium ion of glutamic acid (m/z 102).[9] 2. Ensure the correct precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is isolated in the quadrupole. |
| Low signal intensity | 1. Poor ionization efficiency.2. Ion suppression from matrix components.3. Incorrect mass spectrometer settings. | 1. Adjust the mobile phase pH to promote ionization of the dipeptide. The addition of a small amount of formic acid for positive mode or ammonia for negative mode can be beneficial.2. Improve sample cleanup procedures to remove interfering substances. Dilute the sample if ion suppression is severe.3. Optimize source parameters such as capillary voltage, gas flow rates, and temperatures. |
| Irreproducible peak areas | 1. Fluctuation in the electrospray.2. Inconsistent sample preparation.3. Variability in the LC separation. | 1. Ensure a stable spray by checking for clogs in the ESI needle and maintaining a consistent mobile phase flow rate.2. Use an internal standard to normalize for variations in sample preparation and injection volume.[10] 3. Refer to the HPLC troubleshooting section to ensure consistent chromatography. |
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS for the Separation of this compound Stereoisomers and Linkage Isomers
This protocol outlines a method to separate the four stereoisomers and distinguish between the α- and γ-linkage isomers of Cysteinyl-glutamic acid.
1. Sample Preparation:
-
Synthesize or obtain standards for all four stereoisomers (LL, LD, DL, DD) of both α- and γ-Cysteinyl-glutamic acid.
-
Dissolve standards and samples in the initial mobile phase to a concentration of approximately 10-100 µg/mL.
2. HPLC Conditions:
-
Column: AmyCoat-RP (150 x 4.6 mm, 5 µm) or a similar amylose-based chiral stationary phase.[4]
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30.1-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (m/z): [M+H]⁺ = 267.06; [M-H]⁻ = 265.05.
-
Collision Energy: Optimize between 15-40 eV to achieve characteristic fragmentation.
-
Key Fragment Ions to Monitor:
Data Presentation
Table 1: Expected Retention Times for Cysteinyl-Glutamic Acid Stereoisomers on an Amylose-Based Chiral Column.
| Isomer | Expected Elution Order | Approximate Retention Time (min) |
| L-Cys-L-Glu | 1 | 15.2 |
| D-Cys-D-Glu | 2 | 17.8 |
| D-Cys-L-Glu | 3 | 20.5 |
| L-Cys-D-Glu | 4 | 22.1 |
| Note: The exact retention times and elution order may vary depending on the specific chiral column and HPLC system used. The elution order is based on typical separations of dipeptide diastereomers on similar columns.[4][11] |
Table 2: Key MS/MS Fragment Ions for Distinguishing α- and γ-Linkage Isomers of Cysteinyl-Glutamic Acid.
| Linkage Isomer | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Fragment Identity |
| γ-Cysteinyl-glutamic acid | Negative | 265.05 | 128.03 | Deprotonated pyroglutamic acid |
| α-Cysteinyl-glutamic acid | Positive | 267.06 | 102.05 | Glutamic acid immonium ion |
| Note: The presence and relative intensity of these key fragments are critical for isomer identification.[2][9] |
Visualizations
Caption: Experimental workflow for the separation and identification of this compound isomers.
Caption: Key fragmentation pathways for distinguishing α- and γ-glutamyl linkage isomers by MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Characterization of alpha- and gamma-glutamyl dipeptides by negative ion collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic analysis of reactivities and fragmentation of glutathione and its isomer GluCysGly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated chiral high performance liquid chromatography separation method and simulation studies of dipeptides on amylose chiral column | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of L-Cysteinyl-L-glutamic Acid and Glutathione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of the dipeptide L-Cysteinyl-L-glutamic acid (γ-Glu-Cys) and the tripeptide Glutathione (GSH). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for relevant antioxidant assays.
Chemical Structure and Properties
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[1][2] this compound is a dipeptide and a direct precursor in the biosynthesis of glutathione.[1][3] The critical feature for the direct antioxidant activity of both molecules is the thiol (-SH) group provided by the cysteine residue.[4][5]
| Property | This compound (γ-Glu-Cys) | Glutathione (GSH) |
| Systematic Name | (2S)-2-amino-5-[[(2R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid[6] |
| Molecular Formula | C₈H₁₄N₂O₅S | C₁₀H₁₇N₃O₆S[6] |
| Molecular Weight | 250.27 g/mol | 307.33 g/mol [6] |
| Key Functional Group | Thiol (-SH) group from Cysteine | Thiol (-SH) group from Cysteine[4] |
| Biosynthetic Role | Intermediate in Glutathione synthesis[1][3] | Primary endogenous non-enzymatic antioxidant[7] |
Mechanisms of Antioxidant Action
The primary difference in their antioxidant potential lies in their roles. Glutathione is a major, multifunctional antioxidant, while this compound's contribution is primarily as a building block for glutathione synthesis.
Glutathione (GSH)
Glutathione is considered the body's "master antioxidant."[2] Its mechanism is multifaceted:
-
Direct Radical Scavenging: The thiol group of the cysteine residue can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS) and free radicals. In this process, GSH becomes oxidized to glutathione disulfide (GSSG).[1][4]
-
Enzymatic Detoxification: GSH serves as a critical cofactor for several antioxidant enzymes. Most notably, Glutathione Peroxidase (GPx) uses GSH to reduce peroxides, such as hydrogen peroxide and lipid peroxides.[7]
-
Regeneration of Other Antioxidants: GSH can regenerate other important antioxidants, such as vitamins C and E, to their active, reduced forms, allowing them to continue their protective functions.[2]
-
Detoxification of Xenobiotics: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to toxins and foreign compounds, making them more water-soluble and easier to excrete from the body.[4]
The regeneration of GSH from GSSG is catalyzed by the enzyme Glutathione Reductase (GR), an NADPH-dependent process, completing the glutathione redox cycle.
Caption: The Glutathione Redox Cycle.
This compound (γ-Glu-Cys)
The antioxidant potential of γ-Glu-Cys is primarily indirect, functioning as the rate-limiting precursor for GSH synthesis.[3]
-
Precursor to Glutathione: The synthesis of GSH occurs in two ATP-dependent steps. The first, and rate-limiting, step is the formation of γ-Glu-Cys from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL).[1][3] Subsequently, glutathione synthetase adds a glycine residue to γ-Glu-Cys to form glutathione.[1][8] Therefore, the availability of γ-Glu-Cys is crucial for maintaining cellular GSH levels.
-
Direct (but limited) Radical Scavenging: Structurally, γ-Glu-Cys possesses the same cysteine-derived thiol group as glutathione. This allows it to directly scavenge free radicals in a similar, albeit likely less efficient, manner. However, it lacks the glycine residue and the specific three-dimensional structure that makes GSH an ideal substrate for key antioxidant enzymes like GPx and GST.
Caption: Biosynthesis of Glutathione.
Comparative Antioxidant Activity Data
Direct comparative studies on the antioxidant activity of this compound versus glutathione are not widely available in the literature, as γ-Glu-Cys is primarily viewed as a biosynthetic intermediate. However, we can compare the well-documented activity of GSH with other antioxidant peptides from published studies to provide a benchmark. The activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Assay | IC₅₀ Value (mg/mL) | IC₅₀ Value (mM) | Reference |
| Glutathione (GSH) | DPPH | 0.081 | 0.264 | [9] |
| Glutathione (GSH) | ABTS | - | 0.105 | [10] |
| Peptide (YLVN) | ABTS | 0.002 | 0.004 | [9] |
| Peptide (EEHLCFR) | DPPH | 0.027 | 0.030 | [9] |
| PCPH-III (<3 kDa) | DPPH | 0.111 | - | [11] |
| PCPH-III (<3 kDa) | ABTS | 0.403 | - | [11] |
Note: The IC₅₀ values for peptides YLVN, EEHLCFR, and PCPH-III are included for comparative context of peptide-based antioxidants against the GSH standard.
Experimental Protocols
Standard in vitro chemical assays are used to determine the radical scavenging ability of compounds.
Caption: General workflow for in vitro antioxidant assays.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[12][13]
Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[12]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound, Glutathione) and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., water or methanol).
-
Reaction: In a 96-well plate or cuvettes, add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 200 µL).[14] A blank containing only the solvent instead of the sample is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[13]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[14]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value is determined by plotting the % inhibition against the sample concentration.
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Principle: The reduction of the ABTS•+ radical cation by the antioxidant causes a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[15]
Methodology:
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[16][17] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[16]
-
Working Solution: Dilute the ABTS•+ stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., Trolox).
-
Reaction: Add a small volume of the sample solution (e.g., 5-10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 200 µL).[15]
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 5-6 minutes).[15][16]
-
Measurement: Measure the absorbance at 734 nm.[15]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
C. Cellular Antioxidant Assay (CAA)
While chemical assays are useful for screening, cellular assays provide more biologically relevant data by accounting for factors like cell uptake, metabolism, and localization of the antioxidant.[18]
Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. When a free radical generator (e.g., AAPH) induces oxidative stress, the resulting ROS oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound will quench the ROS, thereby reducing the fluorescence.[19]
Methodology:
-
Cell Culture: Plate adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and culture until confluent.
-
Loading: Wash the cells and incubate them with a solution containing the DCFH-DA probe and the test compound at various concentrations.
-
Inducing Oxidative Stress: Add an AAPH solution to the wells to generate peroxyl radicals.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve and comparing it to controls. Results are often expressed as quercetin equivalents.[18]
Conclusion and Professional Outlook
Glutathione (GSH) is a potent and versatile antioxidant with well-established direct radical scavenging capabilities and essential roles as a cofactor for key detoxification enzyme systems. Its efficacy is supported by a robust cellular recycling system. For drug development, targeting the upregulation of GSH synthesis or developing GSH analogs remains a key strategy for combating oxidative stress-related pathologies.
This compound (γ-Glu-Cys) , while possessing a thiol group capable of direct radical scavenging, exhibits its primary antioxidant potential indirectly as the rate-limiting precursor to glutathione. Its direct antioxidant capacity is significantly less characterized and likely less potent than that of glutathione due to its inability to act as an efficient cofactor for major antioxidant enzymes. For researchers, the primary value of γ-Glu-Cys is in studies of glutathione metabolism and as a potential supplement to boost endogenous glutathione synthesis, particularly when the initial step of its formation is impaired.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. cymbiotika.com [cymbiotika.com]
- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Glutathione? [synapse.patsnap.com]
- 5. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 6. Glutathione | C10H17N3O6S | CID 124886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and identification of an antioxidant collagen peptide from skipjack tuna ( Katsuwonus pelamis ) bone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04665H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of peptide antioxidant activity by DPPH method | BioRender Science Templates [biorender.com]
- 13. mdpi.com [mdpi.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: L-Cysteinyl-L-glutamic acid versus N-acetylcysteine for Replenishing Cellular Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular cysteine is a critical amino acid for maintaining redox homeostasis, primarily through the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. Depletion of cellular cysteine can lead to increased oxidative stress and cell death, implicating it in the pathogenesis of numerous diseases. Consequently, the effective delivery of cysteine to cells is a key therapeutic strategy. This guide provides an objective comparison of two prominent cysteine donors: L-Cysteinyl-L-glutamic acid (also known as γ-glutamylcysteine or GGC) and N-acetylcysteine (NAC). We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action and Cellular Uptake
N-acetylcysteine (NAC) is a well-established cysteine prodrug.[1] After administration, NAC is deacetylated by acylases in the intestine and liver to release L-cysteine, which then becomes available for cellular uptake and subsequent GSH synthesis.[2] The acetyl group on NAC makes it more stable than L-cysteine and facilitates its oral absorption.[1]
This compound (GGC) is a dipeptide composed of L-cysteine and L-glutamic acid. It is the immediate precursor to GSH in the glutathione synthesis pathway.[3] Unlike NAC, which requires deacetylation, GGC can potentially be transported into cells intact via peptide transporters, where it is then directly utilized by glutathione synthetase (GS) to form GSH, bypassing the rate-limiting step of γ-glutamylcysteine ligase (GCL).[4] Alternatively, it can be broken down extracellularly into its constituent amino acids, L-cysteine and L-glutamate, which are then transported into the cell.[5]
Comparative Efficacy in Cysteine Delivery and Glutathione Replenishment
Direct comparative studies on the efficiency of GGC and NAC in replenishing cellular cysteine in various cell types are limited. However, existing research provides valuable insights.
A study by Yildiz et al. (2009) directly compared the transmembrane flux of L-cysteine and NAC in human erythrocytes. The results indicated that L-cysteine crosses the erythrocyte membrane more efficiently than NAC.[6] While this study did not use GGC, it highlights that direct L-cysteine transport can be more effective than that of its N-acetylated precursor in this specific cell type. This suggests that if GGC is efficiently hydrolyzed to L-cysteine extracellularly, it could be a highly effective cysteine donor.
Another study demonstrated that oral administration of γ-GC in a human pilot study could transiently increase lymphocyte GSH levels above homeostasis.[4] This indicates that γ-GC can be effectively absorbed and utilized for GSH synthesis. A study on the anti-inflammatory effects of γ-GC showed that it was more efficient than NAC at increasing cellular GSH and the GSH/GSSG ratio in RAW264.7 macrophage cells under inflammatory conditions.[7]
The following table summarizes the available quantitative data from these studies.
Table 1: Comparison of Cysteine Donor Efficacy
| Parameter | L-Cysteine/γ-Glutamylcysteine | N-acetylcysteine (NAC) | Cell Type/Model | Source |
| Transmembrane Influx (µmol/ml erythrocyte/hr) | L-Cysteine: 3.37 ± 0.006 | 2.23 ± 0.08 | Human Erythrocytes | [6] |
| Intracellular GSH Levels (vs. control, post-LPS stimulation) | Significantly higher increase | Slight increase | RAW264.7 Macrophages | [7] |
| GSH/GSSG Ratio (vs. control, post-LPS stimulation) | Significantly higher increase | No significant effect | RAW264.7 Macrophages | [7] |
Signaling Pathways and Cellular Transport
The cellular uptake and metabolism of NAC and GGC involve distinct pathways.
N-acetylcysteine (NAC) Pathway
NAC is primarily absorbed and deacetylated, releasing L-cysteine. L-cysteine is then transported into cells via various amino acid transport systems, such as the Alanine-Serine-Cysteine (ASC) transporters.[8] Inside the cell, L-cysteine is used by GCL to synthesize γ-glutamylcysteine, which is the rate-limiting step in GSH synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. oalib-perpustakaan.upi.edu [oalib-perpustakaan.upi.edu]
- 4. vinmec.com [vinmec.com]
- 5. researchgate.net [researchgate.net]
- 6. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
Validating Specificity in Analytical Methods for L-Cysteinyl-L-glutamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Cysteinyl-L-glutamic acid, a dipeptide of significant interest in various research and pharmaceutical contexts, hinges on the specificity of the analytical methods employed. A method's specificity ensures that the signal measured corresponds solely to the analyte of interest, free from interference from degradation products, impurities, or other matrix components. This guide provides a comparative overview of analytical techniques and a recommended workflow for validating the specificity of methods for this compound, including detailed experimental protocols and data presentation formats.
Comparison of Analytical Methods for Specificity Validation
The choice of analytical method is critical for ensuring specificity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used techniques for the analysis of peptides like this compound.[1]
| Analytical Method | Principle | Advantages for Specificity | Limitations for Specificity |
| Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) | Separation based on hydrophobicity. | - Widely available and robust.- Can effectively separate the parent molecule from degradation products with different polarities. | - Co-elution of impurities with similar hydrophobicity can occur.- Peak purity analysis (e.g., with a photodiode array detector) is necessary to assess specificity. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | - Orthogonal selectivity to RP-HPLC, useful for separating polar degradants. | - Can be less robust than RP-HPLC.- Requires careful mobile phase optimization. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection and fragmentation. | - Highly specific due to the selection of precursor and product ions.- Can identify and quantify the analyte even in complex matrices.- Enables structural elucidation of degradation products. | - Higher cost and complexity.- Potential for ion suppression or enhancement from matrix components. |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of an analytical method for this compound, a forced degradation study is essential.[2][3][4][5][6] This involves subjecting the dipeptide to various stress conditions to intentionally generate degradation products. The analytical method must then demonstrate its ability to separate the intact this compound from these degradants.
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound under various stress conditions to challenge the specificity of the analytical method.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Prepare solutions of this compound in high-purity water and keep them at room temperature and protected from light.
Proposed Stability-Indicating HPLC-UV Method
This method is a starting point and should be optimized for the specific application.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-25 min: 2-30% B; 25-30 min: 30% B; 30-31 min: 30-2% B; 31-35 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Proposed LC-MS/MS Method for Enhanced Specificity
For highly complex samples or for confirmation of specificity, an LC-MS/MS method is recommended.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized based on the separation of degradants |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Precursor ion (m/z of this compound) → Product ions (specific fragments) |
Note on Thiol Stabilization: Due to the reactive nature of the thiol group in the cysteine residue, derivatization with an alkylating agent like N-ethylmaleimide or monobromobimane prior to analysis can prevent oxidation and disulfide bond formation, thereby improving method specificity and reproducibility.[7]
Data Presentation for Specificity Validation
Clear and concise data presentation is crucial for evaluating the specificity of the analytical method.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Data | Data | Data |
| Base Hydrolysis (0.1 M NaOH, RT, 24h) | Data | Data | Data |
| Oxidation (3% H₂O₂, RT, 24h) | Data | Data | Data |
| Thermal (105°C, 24h) | Data | Data | Data |
| Photolytic (ICH Q1B) | Data | Data | Data |
Table 2: Peak Purity Analysis of this compound Peak in Stressed Samples
| Stress Condition | Peak Purity Index | Peak Purity Angle | Peak Purity Threshold | Result (Pass/Fail) |
| Acid Hydrolysis | Data | Data | Data | Data |
| Base Hydrolysis | Data | Data | Data | Data |
| Oxidation | Data | Data | Data | Data |
| Thermal | Data | Data | Data | Data |
| Photolytic | Data | Data | Data | Data |
Visualizing the Workflow
A clear understanding of the experimental workflow is facilitated by visual diagrams.
Caption: Workflow for validating the specificity of an analytical method.
Conclusion
Validating the specificity of analytical methods for this compound is a critical step in ensuring data quality and reliability. A combination of forced degradation studies and high-resolution analytical techniques, such as HPLC with photodiode array detection and LC-MS/MS, provides a robust approach to demonstrating specificity. The detailed protocols and data presentation formats outlined in this guide offer a framework for researchers and drug development professionals to design and execute comprehensive specificity validation studies.
References
- 1. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 2. tmiclinode.com [tmiclinode.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of high-throughput quantitative analytical method for l-cysteine-containing dipeptides by LC–MS/MS toward its fermentative production - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of L-Cysteinyl-L-glutamic acid and gamma-glutamylcysteine
A Comparative Analysis of L-Cysteinyl-L-glutamic acid Isomers: α- vs. γ-Glutamylcysteine
In the realm of cellular biochemistry, the dipeptide formed from the condensation of L-cysteine and L-glutamic acid presents two isomeric forms: L-α-glutamyl-L-cysteine (alpha-glutamylcysteine) and L-γ-glutamyl-L-cysteine (gamma-glutamylcysteine). The distinction lies in the peptide bond formation, involving either the α-carboxyl or the γ-carboxyl group of glutamic acid. While structurally similar, these isomers exhibit significant differences in their biological relevance and metabolic pathways. This guide provides a comprehensive comparison of their biochemical properties, synthesis, and physiological roles, supported by experimental data and detailed methodologies.
Introduction to the Isomers
L-α-glutamyl-L-cysteine is a dipeptide wherein the amino group of L-cysteine forms a standard peptide bond with the α-carboxyl group of L-glutamic acid. This is the typical peptide linkage found in proteins.
L-γ-glutamyl-L-cysteine (γ-glutamylcysteine or GGC) is a dipeptide with an unconventional peptide bond between the amino group of L-cysteine and the γ-carboxyl group of the L-glutamic acid side chain.[1] This unique linkage makes it resistant to hydrolysis by most peptidases. GGC is a crucial intermediate in the biosynthesis of glutathione (GSH), a primary antioxidant in the cell.[1]
Comparative Data
The following tables summarize the key biochemical and physiological differences between the two isomers.
Table 1: General and Physicochemical Properties
| Property | L-α-glutamyl-L-cysteine | L-γ-glutamyl-L-cysteine |
| Synonyms | Glu-Cys, α-glutamylcysteine | gamma-Glu-Cys, GGC |
| CAS Number | 21566-73-4[2] | 636-58-8[1] |
| Molecular Formula | C₈H₁₄N₂O₅S[2] | C₈H₁₄N₂O₅S[1] |
| Molecular Weight | 250.27 g/mol [2] | 250.27 g/mol [1] |
| Peptide Bond | α-carboxyl of Glutamic Acid | γ-carboxyl of Glutamic Acid[1] |
| logP | -3.8 | -1.168 to -3.8[1][2][3] |
| pKa (Strongest Acidic) | Not specified | 1.91 - 2.214[1][3] |
| pKa (Strongest Basic) | Not specified | 9.24[3] |
Table 2: Biological and Metabolic Properties
| Property | L-α-glutamyl-L-cysteine | L-γ-glutamyl-L-cysteine |
| Primary Role | Primarily a dipeptide with no major defined biological role. | Key precursor in glutathione (GSH) biosynthesis.[1] |
| Biosynthesis Enzyme | Standard peptide synthesis (ribosomal or non-ribosomal peptide synthetases) | Glutamate-cysteine ligase (GCL)[1][4] |
| Metabolic Fate | Likely hydrolyzed by peptidases into constituent amino acids. | Converted to glutathione by glutathione synthetase (GS).[5] |
| Cellular Uptake | Not well-characterized. | Transported into cells to support GSH synthesis. |
| Feedback Inhibition | Not applicable. | Its synthesis is the rate-limiting step in GSH production and is subject to feedback inhibition by GSH on the GCL enzyme.[4] |
Synthesis Pathways
L-α-glutamyl-L-cysteine Synthesis
The synthesis of L-α-glutamyl-L-cysteine is not a major biological pathway. In a laboratory setting, it would be synthesized using standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide coupling. These methods involve the protection of reactive functional groups, activation of the carboxyl group of glutamic acid, and subsequent amide bond formation with the amino group of cysteine.
L-γ-glutamyl-L-cysteine Synthesis
The biosynthesis of γ-glutamylcysteine is a critical, enzymatically controlled process.
Experimental Protocol: Enzymatic Synthesis of γ-Glutamylcysteine
This protocol is based on the reaction catalyzed by glutamate-cysteine ligase (GCL).
Materials:
-
L-glutamic acid
-
L-cysteine
-
ATP (Adenosine triphosphate)
-
Glutamate-cysteine ligase (GCL) enzyme (purified or in cell lysate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
MgCl₂ (as a cofactor)
-
Dithiothreitol (DTT) to maintain a reducing environment
Procedure:
-
Prepare a reaction mixture containing L-glutamic acid, L-cysteine, and ATP in the reaction buffer.
-
Add MgCl₂ and DTT to the mixture.
-
Initiate the reaction by adding the GCL enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction, for example, by adding a denaturing agent like trichloroacetic acid.
-
The product, γ-glutamylcysteine, can be quantified using methods like HPLC.
Biosynthesis of gamma-glutamylcysteine.
Biological Functions and Signaling Pathways
L-α-glutamyl-L-cysteine
There is a lack of significant research on the specific biological functions or signaling pathway involvement of L-α-glutamyl-L-cysteine. It is likely that if formed, it would be treated by the cell as a simple dipeptide and be hydrolyzed into its constituent amino acids.
L-γ-glutamyl-L-cysteine
The primary and critical function of γ-glutamylcysteine is its role as the immediate precursor to glutathione.[1] The availability of GGC is often the rate-limiting step in GSH synthesis.[1]
Glutathione Synthesis Pathway:
The synthesis of glutathione is a two-step process that occurs in the cytosol.
-
Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL). This step is the primary site of regulation for GSH synthesis.
-
Addition of Glycine: Catalyzed by glutathione synthetase (GS), which adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[5]
Glutathione biosynthesis pathway.
Experimental Evidence for the Role of γ-Glutamylcysteine in Increasing Glutathione Levels
Studies have shown that direct supplementation with γ-glutamylcysteine can effectively increase intracellular glutathione levels, bypassing the feedback inhibition of GCL by GSH.
Experimental Protocol: In Vitro Assessment of γ-Glutamylcysteine on Cellular Glutathione Levels
This protocol describes how to treat cultured cells with γ-glutamylcysteine and measure the subsequent changes in intracellular glutathione.
Materials:
-
Cultured cells (e.g., astrocytes, neurons)
-
Cell culture medium
-
γ-glutamylcysteine solution
-
Hydrogen peroxide (H₂O₂) or other oxidizing agent (optional, to induce oxidative stress)
-
Reagents for glutathione assay (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB, glutathione reductase)
-
Cell lysis buffer
-
Plate reader for absorbance measurement
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of γ-glutamylcysteine for a specified time period (e.g., 4-24 hours).
-
(Optional) After pre-treatment with GGC, expose cells to an oxidative stressor like H₂O₂.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release intracellular contents.
-
Perform a glutathione assay on the cell lysates. A common method is the Tietze recycling assay, which measures the reduction of DTNB by GSH in the presence of glutathione reductase, leading to a colored product that can be measured spectrophotometrically.
-
Quantify the total glutathione levels and normalize to the total protein content of the cell lysate.
Expected Outcome: Cells treated with γ-glutamylcysteine are expected to show a significant increase in intracellular glutathione levels compared to untreated control cells.
Workflow for assessing GGC's effect on cellular GSH.
Conclusion
The comparative analysis of this compound isomers reveals a profound difference in their biological significance. L-α-glutamyl-L-cysteine, with its conventional peptide bond, does not appear to have a specialized biological role and is likely subject to standard peptide metabolism. In stark contrast, L-γ-glutamyl-L-cysteine is a vital intermediate in the synthesis of glutathione, a cornerstone of the cell's antioxidant defense system. Its unique γ-linkage is key to its metabolic stability and function. Experimental evidence strongly supports the role of γ-glutamylcysteine in augmenting cellular glutathione levels, highlighting its potential therapeutic applications in conditions associated with oxidative stress. For researchers and professionals in drug development, understanding the distinct properties of these isomers is crucial for targeting pathways related to cellular redox homeostasis.
References
A Comparative Guide to the Quantification of L-Cysteinyl-L-glutamic Acid: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like L-Cysteinyl-L-glutamic acid is critical for understanding biological processes and for therapeutic development. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice between HPLC-UV and LC-MS for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS offers superior sensitivity and specificity, particularly for complex biological samples.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound. The data for HPLC-UV is based on validated methods for structurally similar compounds, such as cysteine and cysteinylglycine, due to the limited availability of specific data for this compound. In contrast, the LC-MS/MS data is derived from methods developed for cysteine-containing dipeptides.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~1.5 pmol[1][2] | Low fmol on-column[3] |
| Limit of Quantification (LOQ) | ~2.3 pmol[1][2] | 5-50 fmol on-column[3] |
| **Linearity (R²) ** | >0.99[1] | >0.999[3] |
| Precision (%RSD) | <15%[1] | <5% at LOQ levels[3] |
| Accuracy (% Recovery) | 89.7 - 112.3%[1] | Not explicitly stated, but excellent[3] |
| Specificity | Moderate; susceptible to interference from co-eluting compounds without chromophores. | High; based on mass-to-charge ratio, minimizing interferences. |
| Derivatization | Often required for sensitivity and to block reactive thiol groups.[1] | Can be performed without derivatization, though derivatization can improve sensitivity for certain applications.[3] |
| Sample Throughput | Lower, due to longer run times and potential derivatization steps. | Higher, with rapid and sensitive methods available.[3] |
Experimental Protocols
HPLC-UV Method (Hypothetical Protocol)
This protocol is a generalized procedure for the analysis of this compound using HPLC-UV, based on methods for similar compounds. Derivatization is included as it is often necessary to achieve adequate sensitivity and to stabilize the thiol group of cysteine.
1. Sample Preparation and Derivatization:
-
Reduction: To ensure all cysteine residues are in their reduced form, treat the sample with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Derivatization: React the sample with a derivatizing agent that targets the amino and thiol groups to introduce a UV-absorbing chromophore. A common reagent is 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT).[1]
-
Protein Precipitation: For biological samples, precipitate proteins using an agent like trichloroacetic acid (TCA) and centrifuge to collect the supernatant.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.6 µm particle size) is suitable.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.5) and an organic solvent like methanol or acetonitrile is typically used.[4]
-
Flow Rate: A flow rate of 0.8 - 1.0 mL/min is common.[4]
-
Detection: UV detection is performed at the wavelength of maximum absorbance of the derivatized dipeptide (e.g., 355 nm for CMQT derivatives).[1]
LC-MS/MS Method
This protocol is based on a validated method for the quantification of cysteine-containing dipeptides.[5]
1. Sample Preparation:
-
Extraction and Derivatization: To prevent air oxidation and disulfide-exchange reactions of the thiol group, samples are treated with a thiol-specific alkylating reagent like monobromobimane during metabolite extraction.[5]
-
Protein Precipitation: For biological samples, precipitate proteins with a cold organic solvent (e.g., acetonitrile) and centrifuge. The supernatant is then diluted for analysis.
2. LC-MS/MS Conditions:
-
Column: A C18 column (e.g., 2.1 mm × 150 mm, 1.7 μm) is used for separation.[5]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% (v/v) formic acid, is employed.[5]
-
Flow Rate: A typical flow rate is 0.25 mL/min.[5]
-
Mass Spectrometry: The analysis is performed on a tandem mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized this compound are monitored for quantification.
Visualizing the Methodologies
To better illustrate the analytical processes, the following diagrams outline the experimental workflows and the biological context of this compound.
This compound is an intermediate in the gamma-glutamyl cycle, a key pathway for glutathione synthesis and degradation.[6]
Conclusion
References
A Comparative Efficacy Analysis: L-Cysteinyl-L-glutamic Acid vs. Its Ethyl Ester Derivative as Glutathione Precursors
For Immediate Release
[City, State] – October 26, 2025 – In the continuous pursuit of effective therapeutic agents to combat oxidative stress, the dipeptide γ-L-glutamyl-L-cysteine (γ-GC) and its ethyl ester derivative, γ-L-glutamyl-L-cysteine ethyl ester (GCEE), have emerged as significant precursors of the master antioxidant, glutathione (GSH). This guide provides a comprehensive comparison of the efficacy of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
The fundamental difference between γ-GC and its ethyl ester derivative lies in the modification of the C-terminal carboxyl group of the cysteine residue. This esterification is a strategic prodrug approach designed to enhance the lipophilicity of the molecule, thereby improving its ability to cross cellular membranes and the blood-brain barrier. This enhanced delivery is anticipated to translate to greater intracellular concentrations of the dipeptide, leading to more efficient synthesis of glutathione.
Quantitative Efficacy Comparison
While direct head-to-head comparative studies providing quantitative efficacy data under identical experimental conditions are limited, the available literature allows for a synthesized comparison of their biological effects. The following tables summarize key findings from various in vitro and in vivo studies. It is important to note that these data are collated from different experimental setups and should be interpreted with this in mind.
Table 1: In Vitro Efficacy Comparison
| Parameter | γ-L-glutamyl-L-cysteine (γ-GC) | γ-L-glutamyl-L-cysteine Ethyl Ester (GCEE) | Reference |
| Mechanism of Action | Direct precursor for glutathione synthesis via glutathione synthetase. Possesses inherent antioxidant properties. | Pro-drug that is intracellularly hydrolyzed to γ-GC, which then acts as a GSH precursor. | [1][2] |
| Cellular Uptake | Readily taken up by many cell types, bypassing the feedback inhibition of glutamate-cysteine ligase. | Enhanced cellular uptake due to increased lipophilicity. | [2][3] |
| Neuroprotection | Protects neurons and astrocytes from H₂O₂-induced oxidative injury. | Protects neurons against Aβ(1-42)-mediated oxidative stress and neurotoxicity. | [1][4] |
| Anti-inflammatory Effects | Reduces LPS-induced production of pro-inflammatory cytokines (TNF-α, IL-1β) in RAW264.7 cells. | Attenuates cyclophosphamide-induced inflammation in vivo. | [2][5] |
Table 2: In Vivo Efficacy Comparison
| Parameter | γ-L-glutamyl-L-cysteine (γ-GC) | γ-L-glutamyl-L-cysteine Ethyl Ester (GCEE) | Reference |
| Bioavailability | Orally administered γ-GC increases lymphocyte GSH levels in humans. Intravenous injection in mice increases GSH in brain, heart, lung, and liver. | Designed for improved bioavailability, particularly across the blood-brain barrier. | [1][6] |
| Pharmacokinetics (Mice) | IV injection significantly increases tissue GSH levels, peaking at 90-120 minutes. | Shown to up-regulate GSH levels in the rodent brain. | [1][3] |
| Therapeutic Effects | Reduces sepsis lethality and systemic inflammatory responses in mice. | Protects against cyclophosphamide-induced liver injury and decreases blood-brain barrier permeability after brain trauma. | [2][3][5] |
| Comparative Efficacy | Demonstrated to have better therapeutic effects against inflammation compared to N-acetyl-L-cysteine (NAC) and GSH. | Inferred to be more potent in vivo due to enhanced delivery, though direct comparative data is scarce. | [2] |
Signaling Pathways
Both γ-GC and GCEE exert their primary effects by bolstering the intracellular glutathione pool. The synthesis of glutathione is a critical cellular process regulated by the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is activated, leading to the upregulation of antioxidant response elements (AREs), including the enzymes responsible for glutathione synthesis.
Caption: Glutathione synthesis from γ-GC and GCEE and its regulation by the Nrf2 pathway.
Experimental Protocols
Measurement of Intracellular Glutathione Levels by HPLC
A common method to quantify intracellular glutathione involves high-performance liquid chromatography (HPLC) with UV detection.[7][8]
Experimental Workflow:
Caption: Workflow for measuring intracellular glutathione by HPLC.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and treated with either γ-GC, GCEE, or a vehicle control for a specified duration.
-
Sample Preparation:
-
HPLC Analysis:
-
The resulting supernatant is injected into an HPLC system equipped with a C18 or similar reverse-phase column.
-
A mobile phase, such as 50 mM NaClO₄ with 0.1% H₃PO₄, is used for isocratic elution.[8]
-
Glutathione (GSH) and its oxidized form (GSSG) are detected by a UV detector at a wavelength of approximately 215 nm.[8]
-
-
Quantification: The concentration of GSH is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of GSH.
In Vitro Antioxidant Capacity Assays
Several assays can be employed to determine the direct antioxidant capacity of the compounds.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[9]
-
Protocol: A solution of the test compound (γ-GC or GCEE) is mixed with a methanolic solution of DPPH. The absorbance is measured spectrophotometrically over time. The percentage of radical scavenging activity is calculated.
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[10]
-
Protocol: The FRAP reagent is prepared and mixed with the test compound. After incubation, the absorbance is read. The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox.
Conclusion
Both γ-L-glutamyl-L-cysteine and its ethyl ester derivative are effective precursors for intracellular glutathione synthesis. The ethyl ester modification in GCEE represents a rational prodrug design to enhance bioavailability, particularly for targeting the central nervous system. While direct comparative efficacy data is not abundant, the available evidence strongly suggests that GCEE's improved delivery translates to potent in vivo effects. Further head-to-head studies are warranted to precisely quantify the therapeutic advantages of GCEE over its parent compound in various models of oxidative stress-related diseases. The experimental protocols outlined provide a framework for conducting such comparative evaluations.
References
- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gamma-glutamylcysteine ethyl ester protects cerebral endothelial cells during injury and decreases blood-brain-barrier permeability after experimental brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-glutamylcysteine ethyl ester-induced up-regulation of glutathione protects neurons against Abeta(1-42)-mediated oxidative stress and neurotoxicity: implications for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 5. Gamma-Glutamylcysteine Ethyl Ester Protects against Cyclophosphamide-Induced Liver Injury and Hematologic Alterations via Upregulation of PPARγ and Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 7. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
The Synergistic Role of L-Cysteine and L-Glutamic Acid in Combating Oxidative Stress: A Comparative Guide
A comprehensive analysis of experimental data reveals the potent and often synergistic effects of L-Cysteine and L-Glutamic acid in mitigating induced oxidative stress. While research on the specific dipeptide L-Cysteinyl-L-glutamic acid is limited, extensive studies on the individual and combined administration of these amino acids provide compelling evidence for their protective roles against cellular damage. This guide offers a detailed comparison of their efficacy, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions. The search for effective antioxidants has led to significant interest in naturally occurring compounds, with the amino acids L-Cysteine and L-Glutamic acid emerging as promising candidates. Their primary mechanism of action involves bolstering the endogenous antioxidant defense system, most notably through the synthesis of glutathione (GSH), the body's master antioxidant.[1][2]
Comparative Efficacy in Mitigating Oxidative Stress Markers
Studies have demonstrated that both L-Cysteine and L-Glutamic acid, when administered alone or in combination, can effectively suppress and mitigate oxidative stress induced by various toxins. For instance, in a study involving chlorpyrifos-induced oxidative stress in rats, both amino acids, individually and together, showed a protective effect by preventing the depletion of GSH and the inhibition of GSH-related enzymes.[3] Interestingly, in this particular study, L-Glutamic acid alone exhibited the most significant mitigation effect.[3]
Another study investigating epinephrine-induced stress in rats found that the application of L-Glutamic acid and L-Cysteine, alone or in combination, could increase GSH content in both myocardium and spleen tissues and enhance the activity of certain antioxidative enzymes, thereby partially mitigating the induced stress.[4][5]
The following table summarizes key quantitative data from a study investigating the effects of L-Glutamic acid and L-Cysteine on markers of oxidative stress in the myocardium and spleen of rats subjected to epinephrine-induced stress.
| Treatment Group | Tissue | Reduced Glutathione (GSH) (mmol/g tissue) | Thiobarbituric Acid Reactive Substances (TBARS) (nmol/g tissue) | Glutathione Peroxidase (GPx) (mmol GSH/min/mg protein) | Glutathione Reductase (GR) (µmol NADPH/min/mg protein) |
| Control | Myocardium | 1.85 ± 0.09 | 25.1 ± 1.2 | 0.12 ± 0.01 | 0.045 ± 0.003 |
| Spleen | 2.15 ± 0.11 | 30.5 ± 1.5 | 0.20 ± 0.01 | 0.058 ± 0.004 | |
| Epinephrine (EPI) | Myocardium | 1.40 ± 0.07 | 35.8 ± 1.8 | 0.11 ± 0.01 | 0.032 ± 0.002 |
| Spleen | 1.65 ± 0.08 | 42.1 ± 2.1 | 0.28 ± 0.01 | 0.041 ± 0.003 | |
| EPI + L-Glu | Myocardium | 1.78 ± 0.09# | 28.2 ± 1.4# | 0.13 ± 0.01# | 0.042 ± 0.003# |
| Spleen | 2.05 ± 0.10# | 33.4 ± 1.7# | 0.22 ± 0.01# | 0.055 ± 0.004# | |
| EPI + L-Cys | Myocardium | 1.65 ± 0.08 | 31.5 ± 1.6# | 0.12 ± 0.01 | 0.035 ± 0.002 |
| Spleen | 1.88 ± 0.09# | 36.8 ± 1.8# | 0.24 ± 0.01# | 0.048 ± 0.003# | |
| EPI + L-Glu + L-Cys | Myocardium | 1.81 ± 0.09# | 27.1 ± 1.3# | 0.13 ± 0.01# | 0.044 ± 0.003# |
| Spleen | 2.10 ± 0.10# | 32.0 ± 1.6# | 0.21 ± 0.01# | 0.056 ± 0.004# |
*Statistically significant difference from the Control group (p < 0.05). #Statistically significant difference from the EPI group (p < 0.05). Data adapted from Salyha, N. O. (2020).[4][5][6]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
Induction of Oxidative Stress
A common method for inducing oxidative stress in animal models is through the administration of a known pro-oxidant substance.
-
Epinephrine-Induced Stress: Rats are intraperitoneally injected with epinephrine at a dose of 1 mg/kg body weight. This surge in epinephrine is known to induce stress and associated oxidative damage.[4][5][6]
-
Chlorpyrifos-Induced Stress: The organophosphorus insecticide chlorpyrifos (CPF) is administered to rats to induce oxidative stress.[3]
Treatment Administration
Following the induction of stress, the test compounds are administered.
-
Amino Acid Administration: Aqueous solutions of L-Glutamic acid (e.g., 750 mg/kg) and/or L-Cysteine are administered intraperitoneally to the respective experimental groups.[6]
Biochemical Assays for Oxidative Stress Markers
Several key biomarkers are measured to quantify the extent of oxidative stress and the protective effects of the administered compounds.
-
Reduced Glutathione (GSH) Content: The level of GSH, a key intracellular antioxidant, is determined based on the reaction between its sulfhydryl (-SH) group and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting color change is measured spectrophotometrically.[6]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures the level of lipid peroxidation, a major indicator of oxidative damage. It is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA).[6]
-
Glutathione Peroxidase (GPx) Activity: GPx is a crucial antioxidant enzyme. Its activity is measured by following the rate of NADPH oxidation in the presence of glutathione reductase.[6]
-
Glutathione Reductase (GR) Activity: GR is responsible for regenerating GSH from its oxidized form (GSSG). Its activity is determined by measuring the rate of NADPH oxidation.[6]
Signaling Pathways and Experimental Workflow
The interplay between oxidative stress, the antioxidant defense system, and the protective roles of L-Cysteine and L-Glutamic acid can be visualized through signaling pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Protective role of l-glutamic acid and l-cysteine in mitigation the chlorpyrifos-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of glutamic acid and cysteine on oxidative stress markers in rats | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 5. Effect of glutamic acid and cysteine on oxidative stress markers in rats [agris.fao.org]
- 6. ukrbiochemjournal.org [ukrbiochemjournal.org]
Assessing the Purity of Commercially Available L-Cysteinyl-L-glutamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in scientific research and drug development, where even trace impurities can lead to erroneous results and compromise the safety and efficacy of therapeutic candidates. L-Cysteinyl-L-glutamic acid (Cys-Glu), a dipeptide with significant biological roles, is no exception. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, comparing potential products from different suppliers, and detailing the necessary experimental protocols for verification.
Understanding Potential Impurities
Commercially available this compound may contain various impurities stemming from the synthesis process, degradation, or storage. A thorough understanding of these potential contaminants is the first step in a robust purity assessment.
Synthesis-Related Impurities:
-
Unreacted Amino Acids: Residual L-Cysteine and L-Glutamic acid that did not participate in the peptide bond formation.
-
Side-Reaction Products: Formation of undesired peptide linkages, such as Glu-Cys, or modifications to the amino acid side chains.
-
Protecting Group Remnants: Incomplete removal of protecting groups used during peptide synthesis.
-
Racemization Products: Presence of D-isomers of cysteine or glutamic acid, which can significantly impact biological activity.
-
Coupling Reagent Adducts: Residuals from reagents used to facilitate peptide bond formation.
Degradation Products:
-
Oxidation Products: The thiol group in cysteine is susceptible to oxidation, leading to the formation of cystine (a disulfide-linked dimer of cysteine) or other oxidized species.
-
Hydrolysis Products: Cleavage of the peptide bond, resulting in the individual amino acids.
-
Cyclization Products: Intramolecular reactions, such as the formation of pyroglutamic acid from the N-terminal glutamic acid.
Comparative Analysis of Commercial this compound
While specific commercial offerings for this compound are not as widespread as for its constituent amino acids, it is often available through custom peptide synthesis services or from specialized biochemical suppliers. When sourcing this dipeptide, it is crucial to obtain and critically evaluate the Certificate of Analysis (CoA). The following table illustrates a hypothetical comparison between two representative suppliers.
Table 1: Hypothetical Comparison of Commercial this compound Specifications
| Parameter | Supplier A (Custom Peptide Synthesis) | Supplier B (Specialty Chemical Supplier) |
| Purity (by HPLC) | >98% | >95% |
| Identity (by MS) | Confirmed | Confirmed |
| Appearance | White to off-white powder | White crystalline powder |
| Solubility | Soluble in water | Soluble in water |
| Water Content (Karl Fischer) | < 5% | < 2% |
| Counter-ion (e.g., TFA) | < 1% | Not specified |
| Endotoxin | < 0.1 EU/mg | Not tested |
Key Experimental Protocols for Purity Assessment
Independent verification of purity is essential. The following are detailed protocols for the most critical analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To separate and quantify the main this compound peak from potential impurities.
Methodology:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the dipeptide in water or Mobile Phase A to a concentration of 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the dipeptide.
Methodology:
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Infusion: The sample can be directly infused or analyzed online with the HPLC separation.
-
Ionization Mode: Positive or negative ion mode, depending on the dipeptide's properties.
-
Data Acquisition: Scan for the expected molecular ion peak of this compound (C₈H₁₄N₂O₅S, MW: 250.27 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To confirm the chemical structure and identify potential structural isomers or impurities.
Methodology:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.
-
Experiments: 1D ¹H NMR and 2D correlation spectroscopy (e.g., COSY, HSQC) experiments.
-
Analysis: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the this compound structure.
Visualizing Experimental Workflows and Biological Context
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for assessing the purity of this compound.
Caption: Hypothetical signaling pathway where Cys-Glu purity is critical.
Conclusion
A meticulous assessment of the purity of commercially available this compound is indispensable for the integrity of research and the safety of potential therapeutics. By understanding potential impurities, critically evaluating supplier documentation, and independently verifying purity through robust analytical methods, researchers can ensure the quality of their starting materials and the reliability of their scientific outcomes. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for this essential aspect of scientific rigor.
The Emerging Potential of L-Cysteinyl-L-glutamic Acid as a Biomarker in Disease States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and therapeutic monitoring. While individual amino acids and large protein biomarkers have been extensively studied, the role of dipeptides is an emerging area of interest. This guide provides a comparative analysis of L-Cysteinyl-L-glutamic acid (Cys-Glu) as a potential biomarker for specific disease states, particularly those associated with oxidative stress. Although direct validation of Cys-Glu as a clinical biomarker is in its nascent stages, this document synthesizes the foundational evidence for its investigation, comparing its potential against established biomarkers.
Introduction: The Rationale for this compound as a Biomarker
L-cysteine and L-glutamic acid are two critical amino acids involved in a multitude of physiological processes. Their most notable combined role is in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. The dipeptide this compound is an intermediate in the breakdown of glutathione and is also formed by the ligation of L-cysteine and L-glutamic acid. Given that imbalances in both L-cysteine and L-glutamic acid have been implicated in various diseases, it is hypothesized that the circulating levels of their dipeptide, Cys-Glu, could serve as a sensitive indicator of metabolic dysregulation and oxidative stress.
Recent metabolomic studies have highlighted alterations in cysteine and glutamate metabolism in several pathological conditions. For instance, imbalances of glutamic acid and cystine (the oxidized form of cysteine) have been identified in patients with COVID-19.[1] Furthermore, cysteinylated albumin, a modification of albumin by cysteine, is being investigated as a potential early biomarker for diabetic kidney disease.[2][3] These findings provide a strong rationale for investigating the dipeptide Cys-Glu as a more direct and potentially more sensitive biomarker of the underlying metabolic shifts.
The Glutathione Synthesis Pathway: A Central Role for Cysteine and Glutamate
The synthesis of glutathione is a two-step enzymatic process that occurs in the cytoplasm of cells. The first and rate-limiting step is the formation of γ-glutamylcysteine from L-glutamate and L-cysteine, catalyzed by the enzyme glutamate-cysteine ligase (GCL). The subsequent step involves the addition of glycine to the C-terminus of γ-glutamylcysteine by glutathione synthetase (GS).
Disruptions in this pathway, due to either substrate unavailability or enzymatic dysfunction, can lead to decreased glutathione levels and increased susceptibility to oxidative damage. Therefore, monitoring the levels of the precursors, including the dipeptide Cys-Glu, could provide valuable insights into the cellular redox status.
Comparative Analysis of this compound with Other Biomarkers
To contextualize the potential of Cys-Glu as a biomarker, it is essential to compare it with established and emerging biomarkers of oxidative stress and related diseases. This section compares the hypothetical performance of Cys-Glu with glutathione and cysteinylated albumin.
Table 1: Comparison of Biomarker Characteristics
| Feature | This compound (Hypothetical) | Glutathione (GSH) | Cysteinylated Albumin |
| Biomarker Type | Dipeptide | Tripeptide | Modified Protein |
| Primary Indication | Oxidative stress, amino acid pool imbalance | Cellular redox status, antioxidant capacity | Oxidative stress, protein modification |
| Sample Type | Plasma, Serum, Urine | Whole Blood, Plasma, Tissues | Serum, Plasma |
| Advantages | Potentially more stable than individual amino acids, may reflect enzymatic activity of peptidases. | Well-established indicator of oxidative stress. | Long half-life reflecting cumulative damage. |
| Limitations | Not yet validated, concentration may be very low. | Prone to rapid oxidation ex vivo, requiring specific sample handling. | May be influenced by albumin turnover and other modifications. |
Table 2: Quantitative Comparison of Biomarkers in Disease States
| Biomarker | Disease State | Normal Range (Plasma/Serum) | Reported Change in Disease | Reference |
| This compound | (Hypothetical) | To be determined | Speculated to be altered in oxidative stress conditions | - |
| Glutathione (GSH) | Various (e.g., Liver Disease, Neurodegenerative Diseases) | 1-2 µM (Plasma) | Decreased levels are commonly observed. | [4] |
| Cysteinylated Albumin | Diabetic Kidney Disease | ~25% of total albumin | Increased levels observed with disease progression. | [2] |
| L-Glutamic acid | COVID-19 | 50-100 µM | Increased levels in severe cases. | [1] |
| Cystine | COVID-19 | 20-50 µM | Reduced levels in severe cases. | [1] |
Experimental Protocols for Biomarker Quantification
The validation of any new biomarker requires robust and reproducible analytical methods. The quantification of Cys-Glu and its comparative biomarkers can be achieved using well-established techniques such as liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow for Biomarker Validation
Protocol for Quantification of this compound and Other Small Molecules by LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for the particular analyte and matrix.
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add 400 µL of a cold extraction solution (e.g., 80% methanol containing an internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar molecules like amino acids and dipeptides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for Cys-Glu, internal standards, and other analytes of interest must be determined by infusion of pure standards.
-
Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion and Future Directions
While the direct validation of this compound as a clinical biomarker is still on the horizon, the foundational evidence strongly supports its investigation. The central role of its constituent amino acids in the glutathione synthesis pathway and the observed alterations of these amino acids in various disease states make the Cys-Glu dipeptide a compelling candidate for a sensitive biomarker of metabolic and oxidative stress.
Future research should focus on developing and validating robust analytical methods for the precise quantification of Cys-Glu in biological fluids. Subsequent large-scale clinical studies are necessary to establish its correlation with disease presence, severity, and prognosis. Comparative studies with established biomarkers will be crucial to determine its unique contribution to the clinical diagnostic and prognostic landscape. The exploration of Cys-Glu and other dipeptides has the potential to open new avenues in biomarker discovery and personalized medicine.
References
- 1. Metabolomics analysis identifies glutamic acid and cystine imbalances in COVID-19 patients without comorbid conditions. Implications on redox homeostasis and COVID-19 pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinylated Albumin as a Potential Biomarker for the Progression of Kidney Disease in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinylated albumin: A new early diagnostic marker for diabetic kidney disease | EurekAlert! [eurekalert.org]
- 4. vinmec.com [vinmec.com]
A Comparative Analysis of Enzymatic and Non-Enzymatic Synthesis of L-Cysteinyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
The dipeptide L-Cysteinyl-L-glutamic acid, a crucial building block of the antioxidant glutathione, is of significant interest in various fields, including drug development and nutritional science. Its synthesis can be achieved through both enzymatic and non-enzymatic routes, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the enzymatic and non-enzymatic synthesis of this compound. It is important to note that direct comparative studies for this specific dipeptide are limited; therefore, some data are derived from studies on structurally related peptides and general principles of each synthetic methodology.
| Parameter | Enzymatic Synthesis | Non-Enzymatic Synthesis (SPPS) | Non-Enzymatic Synthesis (Solution-Phase) |
| Yield | Typically high (can approach >90% under optimized conditions) | Generally high (often >80%) | Variable, can be high but often lower than SPPS for longer peptides due to purification losses between steps |
| Purity | Very high (due to enzyme specificity) | High (impurities are typically deletion or truncated sequences, which can be removed by HPLC) | Variable (requires rigorous purification at each step to remove byproducts and unreacted starting materials) |
| Reaction Time | Can be rapid (minutes to hours) | Longer (several hours to days depending on the length of the peptide) | Longest (days to weeks for multi-step synthesis) |
| Stereospecificity | Absolute (enzymes are highly stereospecific) | High (racemization can be minimized with appropriate coupling reagents) | Prone to racemization, especially with certain activation methods |
| Reaction Conditions | Mild (aqueous buffer, physiological pH and temperature) | Requires use of organic solvents and harsh reagents for deprotection (e.g., TFA) | Involves a wide range of organic solvents and reagents, some of which can be harsh |
| Scalability | Can be challenging to scale up due to enzyme cost and stability | Readily scalable | Scalable, but can be complex and labor-intensive |
| Cost-effectiveness | Can be high due to the cost of enzymes and cofactors | Can be expensive due to the cost of resins, protected amino acids, and reagents | Can be cost-effective for large-scale synthesis of short peptides, but labor costs can be high |
| Environmental Impact | Generally considered "greener" due to the use of aqueous media and biodegradable catalysts (enzymes) | Generates significant amounts of hazardous organic waste | Generates significant amounts of hazardous organic waste |
Experimental Protocols
Enzymatic Synthesis of γ-L-Glutamyl-L-cysteine
This protocol describes the synthesis of the γ-isomer of this compound (γ-L-Glu-L-Cys), the natural precursor to glutathione, using γ-glutamylcysteine synthetase (GCL).
Materials:
-
L-Glutamic acid
-
L-Cysteine
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
γ-Glutamylcysteine synthetase (GCL)
-
Dithiothreitol (DTT) to maintain a reducing environment
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a solution containing L-glutamic acid (e.g., 50 mM), L-cysteine (e.g., 50 mM), ATP (e.g., 50 mM), and MgCl₂ (e.g., 20 mM) in Tris-HCl buffer. Add DTT (e.g., 2 mM) to prevent the oxidation of L-cysteine.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of γ-glutamylcysteine synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable method, such as HPLC, to quantify the formation of γ-L-Glu-L-Cys.
-
Reaction Quenching and Product Purification: Once the reaction has reached completion (or the desired conversion), terminate the reaction by denaturing the enzyme (e.g., by adding a strong acid like trifluoroacetic acid or by heat treatment). The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC.
Non-Enzymatic Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of this compound using the Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Fmoc-L-Glu(OtBu)-Wang resin
-
Fmoc-L-Cys(Trt)-OH
-
Coupling reagent (e.g., HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Glu(OtBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid on the resin by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine.
-
Coupling:
-
Activate Fmoc-L-Cys(Trt)-OH by dissolving it with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 2 hours).
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added cysteine residue using 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (OtBu from glutamic acid and Trt from cysteine).
-
Product Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. The precipitate can then be collected, dried, and purified by preparative HPLC.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Conclusion
The choice between enzymatic and non-enzymatic synthesis of this compound is contingent upon the specific requirements of the research or application. Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly route to the natural γ-isomer, making it ideal for applications where stereochemical purity is paramount. However, the cost and scalability of enzymatic processes can be limiting factors.
Non-enzymatic methods, particularly SPPS, provide a versatile and scalable approach for synthesizing both α- and γ-isomers of the dipeptide. While these methods often involve harsher conditions and generate more waste, they are well-established and highly adaptable for producing a wide range of peptide analogues. Solution-phase synthesis, though more traditional, can be advantageous for large-scale production of this short dipeptide if the process is well-optimized.
Ultimately, a thorough evaluation of the desired product specifications, scale of production, cost considerations, and environmental impact will guide the selection of the most appropriate synthetic strategy.
In Vivo Efficacy of L-Cysteinyl-L-glutamic Acid Versus Cysteine Supplementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of L-Cysteinyl-L-glutamic acid (γ-GC) and L-cysteine supplementation, focusing on their roles as precursors for glutathione (GSH) synthesis. The information presented is based on available experimental data to assist researchers in making informed decisions for future studies and potential therapeutic applications.
Executive Summary
Glutathione, a critical intracellular antioxidant, is synthesized from the amino acids glutamate, cysteine, and glycine. The availability of cysteine is the rate-limiting step in this process. This guide evaluates the in vivo performance of two cysteine-providing supplements: L-cysteine and the dipeptide this compound (γ-GC).
Current evidence suggests that This compound demonstrates superior bioavailability and efficacy in raising intracellular glutathione levels compared to L-cysteine . Oral L-cysteine supplementation has shown minimal impact on plasma cysteine concentrations, indicating poor absorption. In contrast, oral administration of γ-GC has been shown to effectively increase lymphocyte glutathione levels in humans and tissue glutathione levels in animal models. This suggests that γ-GC is more readily absorbed and utilized by cells for glutathione synthesis.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from in vivo studies on this compound and L-cysteine supplementation.
Table 1: Human Studies - Oral Supplementation
| Parameter | This compound (γ-GC) | L-Cysteine |
| Study Population | Healthy, non-fasting adults[1] | Healthy breastfeeding women[2][3] |
| Dosage | Single oral doses of 2g and 4g[1] | Single oral doses of 1.5g and 3g[2][3] |
| Bioavailability | Increased lymphocyte GSH content by 53% ± 47% within 90 mins (2g dose)[1] | No significant effect on free cysteine levels in plasma[2][3] |
| Peak Concentration (Cmax) | Near two-fold (2g dose) to three-fold (4g dose) increase in lymphocyte GSH over basal levels[1] | A trend towards greater plasma cysteine 30 minutes after 3g dose, but not statistically significant[2][3] |
| Time to Peak (Tmax) | Approximately 3 hours for lymphocyte GSH[1] | Not applicable due to lack of significant increase. |
| Half-life | Lymphocyte GSH half-life between 2 and 3 hours[1] | Not determined. |
Table 2: Animal Studies
| Parameter | This compound (γ-GC) | L-Cysteine/Cystine |
| Animal Model | Mice[4] | Mice[5] |
| Administration Route | Intravenous (400mg/kg)[4] | Dietary supplementation (High cystine diet)[5] |
| Effect on Tissue GSH | Significantly increased total GSH levels in red blood cells, with a peak at 90 minutes post-injection[4] | Did not increase fasting plasma total glutathione (tGSH)[5] |
| Other Observations | Ameliorated oxidative injury in neurons and astrocytes in vitro and increased brain glutathione in vivo[4] | Promoted adiposity and an adverse metabolic phenotype[5] |
Experimental Protocols
Human Study: Oral γ-Glutamylcysteine Supplementation[1]
-
Objective: To determine if orally dosed γ-GC can increase cellular GSH levels.
-
Participants: Healthy, non-fasting adults.
-
Design: A randomized dosage (2g and 4g γ-GC) crossover design.
-
Methodology:
-
Baseline blood samples were collected.
-
Participants received a single oral dose of 2g or 4g of γ-GC.
-
Blood samples were collected at various time points up to 7 hours post-administration.
-
Lymphocytes were isolated from blood samples using high-speed fluorescence-activated cell sorting (FACS).
-
Intracellular glutathione content in lymphocytes was assayed.
-
-
Key Findings: Oral γ-GC administration led to a significant, dose-dependent increase in lymphocyte GSH levels, demonstrating its bioavailability and efficacy.
Human Study: Oral L-Cysteine Supplementation[2][3]
-
Objective: To assess the effect of oral L-cysteine on its concentration in breast milk and blood plasma.
-
Participants: Healthy breastfeeding women.
-
Design: Randomized assignment to 0g, 1.5g, or 3g of oral L-cysteine.
-
Methodology:
-
Baseline blood and breast milk samples were collected.
-
Participants received a single oral dose of L-cysteine.
-
Blood and breast milk samples were collected at various time points.
-
Free and total cysteine levels were measured in breast milk, and free cysteine was measured in plasma.
-
-
Key Findings: Oral L-cysteine supplementation had no significant effect on plasma free cysteine concentrations, suggesting poor oral bioavailability.
Animal Study: Intravenous γ-Glutamylcysteine Administration in Mice[4]
-
Objective: To determine if in vivo γ-GC administration increases tissue GSH levels.
-
Animals: Mice.
-
Methodology:
-
Mice were administered a single intravenous injection of 400mg/kg γ-GC.
-
Tissues from various organs were harvested at different time points post-injection.
-
Total glutathione levels in the tissues were assayed.
-
-
Key Findings: Intravenous γ-GC administration significantly increased total glutathione levels in red blood cells.
Animal Study: Dietary Cystine Supplementation in Mice[5]
-
Objective: To investigate the metabolic and anthropometric effects of low and high cystine intakes.
-
Animals: Adult mice.
-
Methodology:
-
Mice were fed either a low-cystine or a high-cystine diet for 12 weeks.
-
Metabolic parameters, body composition, and plasma levels of sulfur amino acids, including total glutathione, were measured at various time points.
-
-
Key Findings: High dietary cystine did not increase plasma glutathione levels and was associated with adverse metabolic effects.
Mandatory Visualizations
Signaling Pathway: Glutathione Synthesis
The following diagram illustrates the two-step enzymatic synthesis of glutathione and highlights the points at which L-cysteine and this compound act as precursors.
Caption: Glutathione synthesis pathway and the entry points for supplementation.
Experimental Workflow: Comparative In Vivo Study
This diagram outlines a general experimental workflow for a head-to-head in vivo comparison of this compound and L-cysteine supplementation.
Caption: A generalized workflow for in vivo comparison of supplements.
Conclusion
Based on the currently available in vivo data, this compound (γ-GC) appears to be a more promising supplement than L-cysteine for effectively increasing intracellular glutathione levels. Its apparent ability to be directly absorbed and utilized by cells bypasses the potential limitations of L-cysteine absorption and the rate-limiting step in glutathione synthesis. The adverse metabolic effects observed with high dietary cystine in animal models also warrant caution with high-dose L-cysteine supplementation.
Further head-to-head in vivo comparative studies are warranted to establish definitive dose-response relationships, pharmacokinetic profiles, and tissue-specific effects of both supplements. Such studies will be crucial for guiding the development of effective therapeutic strategies aimed at replenishing glutathione in various pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Oral L-cysteine on Breast Milk and Plasma Cysteine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary cystine level affects metabolic rate and glycaemic control in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for L-Cysteinyl-L-glutamic Acid
Personal Protective Equipment (PPE)
When handling L-Cysteinyl-L-glutamic acid, especially in powdered form, appropriate personal protective equipment should be worn to minimize exposure.[3][8] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes or airborne particles entering the eyes.[1][2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or PVC) and a lab coat. | To prevent direct skin contact with the compound.[1][2][5][8] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. A dust mask or approved respirator may be necessary if handling large quantities or if dust is generated. | To avoid inhalation of airborne particles.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, such as a laboratory fume hood, especially when handling the powdered form to minimize inhalation of any dust.[2][4][6]
-
Avoid direct contact with the compound. In case of accidental contact, follow the first-aid measures outlined in the safety data sheets for the constituent amino acids.[1][2][4][5]
-
For skin contact, wash the affected area immediately with plenty of water.[2][4][5]
-
For eye contact, flush with water for at least 15 minutes and seek medical attention if irritation persists.[2][4][9]
-
After handling, wash hands thoroughly with soap and water.[6]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4]
-
Proper labeling of all containers with the compound name, concentration, and date of preparation is crucial.[3][8]
Disposal Plan
Unused or expired this compound and contaminated materials should be disposed of as chemical waste in accordance with institutional, local, and national regulations.[3][7][8][10]
Procedure:
-
Segregation: Collect the waste in a designated and clearly labeled chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.[7][10]
-
Containerization: Use a sealed, leak-proof container for all waste materials.
-
Labeling: Clearly label the waste container with "Chemical Waste," the name of the compound, and any known hazards.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[7][8]
-
Decontamination: Clean and decontaminate all work surfaces and equipment after handling and before disposal of any contaminated items.[3][10]
Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. lobachemie.com [lobachemie.com]
- 5. tersusenv.com [tersusenv.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cosmicpeptides.com [cosmicpeptides.com]
- 8. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
